molecular formula C18H21N5 B3328123 N-Benzyl-9-cyclohexyl-9H-purin-6-amine CAS No. 42240-63-1

N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Número de catálogo: B3328123
Número CAS: 42240-63-1
Peso molecular: 307.4 g/mol
Clave InChI: JIZAMXJIFSFYKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-9-cyclohexyl-9H-purin-6-amine is 307.17969569 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzyl-9-cyclohexyl-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-9-cyclohexyl-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-benzyl-9-cyclohexylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-3-7-14(8-4-1)11-19-17-16-18(21-12-20-17)23(13-22-16)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,15H,2,5-6,9-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZAMXJIFSFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785520
Record name N-Benzyl-9-cyclohexyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42240-63-1
Record name N-Benzyl-9-cyclohexyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization Protocol for N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-9-cyclohexyl-9H-purin-6-amine (CAS: 42240-63-1) is a highly functionalized purine derivative. Compounds featuring dual C6 and N9 substitutions are critical scaffolds in medicinal chemistry, frequently utilized in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents where N9-substitution is vital for positive target binding[1].

This whitepaper details a highly regioselective, self-validating synthetic protocol for this compound. Rather than utilizing the traditional, poorly selective alkylation of 6-chloropurine, this guide leverages the inherent electronic properties of 6-benzylaminopurine (BAP) to achieve thermodynamic and kinetic control, driving the reaction toward the desired N9-isomer.

Part 1: Strategic Rationale & Mechanistic Causality

The most significant challenge in purine functionalization is the competition between N9- and N7-alkylation. Direct alkylation of unsubstituted or 6-halogenated purines with alkyl halides under basic conditions typically leads to a problematic, difficult-to-separate mixture of N7/N9 regioisomers[2].

The Mechanistic Solution: To bypass this limitation, this protocol utilizes 6-benzylaminopurine (BAP) as the starting material. The introduction of the benzylamino substituent at the C6-position strongly favors the formation of N9 isomers at the expense of their N7 counterparts[3].

Causality of Regiocontrol: This preference is driven by an intramolecular hydrogen bridge formation between the proton of the exocyclic benzylamino group and the N7 nitrogen of the purine nucleus. This hydrogen bond effectively masks the N7 lone pair, significantly lowering the nucleophilicity of the N7 atom and sterically hindering electrophilic attack at this site[3]. Consequently, nucleophilic aromatic substitution ( SN​2 ) with cyclohexyl bromide proceeds with high N9-regioselectivity.

Part 2: Experimental Workflow

G A 6-Benzylaminopurine (BAP) Starting Material B Cyclohexyl Bromide, K2CO3 DMF, 80°C, 16h A->B C Nucleophilic Substitution (SN2) Regioselective N9-Alkylation B->C D Aqueous Quench & Extraction (EtOAc / H2O) C->D E Flash Column Chromatography (Silica Gel, CH2Cl2/MeOH) D->E F N-Benzyl-9-cyclohexyl-9H-purin-6-amine (Target Compound) E->F Major (85-90%) G N7-Cyclohexyl Isomer (Minor Byproduct) E->G Minor (10-15%)

Regioselective synthesis workflow for N-Benzyl-9-cyclohexyl-9H-purin-6-amine via N9-alkylation.

Part 3: Quantitative Regioselectivity Data

The table below summarizes the empirical data demonstrating the superiority of utilizing a C6-benzylamino substituted purine over a standard C6-chloro purine for N9-directed alkylation.

Purine SubstrateAlkylating AgentReaction ConditionsN9:N7 RatioN9 Yield (%)Reference
6-ChloropurineCyclohexyl bromideK₂CO₃, DMF, 80°C~60:4045.0[2]
6-BenzyloxypurineCyclohexyl bromideK₂CO₃, DMF, 80°C65:3550.0[3]
6-Benzylaminopurine Cyclohexyl bromide K₂CO₃, DMF, 80°C 90:10 85.0 [3]

Part 4: Step-by-Step Synthesis Protocol (SOP)

This protocol is designed as a self-validating system. Each phase contains specific In-Process Controls (IPCs) to ensure experimental integrity before proceeding to the next step.

Reagents & Equipment Setup
  • Starting Material: 6-Benzylaminopurine (BAP) (2.25 g, 10.0 mmol, 1.0 eq)

  • Electrophile: Bromocyclohexane (2.45 g, 15.0 mmol, 1.5 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen balloon.

Reaction Execution
  • Preparation: Charge the round-bottom flask with BAP and anhydrous K₂CO₃. Purge the flask with nitrogen for 5 minutes.

  • Solvation: Add 25 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation of the purine N9/N7 position.

  • Alkylation: Add bromocyclohexane dropwise via syringe.

  • Heating: Attach the reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring for 16 hours.

  • IPC 1 (Reaction Validation): Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in CH2​Cl2​ . The starting material (BAP, Rf​≈0.3 ) should be completely consumed, replaced by a major UV-active spot ( Rf​≈0.6 , N9-isomer) and a faint minor spot ( Rf​≈0.4 , N7-isomer).

Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Expert Wash Step (Crucial): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL).

    • Causality: DMF is highly miscible with both water and EtOAc, often leading to solvent carryover. The high-ionic-strength LiCl solution selectively partitions DMF out of the organic layer, ensuring a crisp phase separation and preventing DMF contamination during concentration.

  • Drying: Wash with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield a crude yellowish solid.

  • IPC 2 (Workup Validation): The crude solid must be free of the characteristic amine/fishy odor of residual DMF.

Chromatographic Purification
  • Column Preparation: Pack a silica gel column (230-400 mesh) using CH2​Cl2​ .

  • Elution: Dry-load the crude mixture onto the silica and elute using a gradient of 0% to 3% MeOH in CH2​Cl2​ .

  • Collection: The N9-isomer elutes first due to lower polarity (the H-bond reduces interaction with silica), followed by the minor N7-isomer.

  • Yield: Pool the fractions containing the pure N9-isomer and concentrate to afford N-Benzyl-9-cyclohexyl-9H-purin-6-amine as a white crystalline solid (~2.6 g, 85% yield).

Part 5: Analytical Validation & IPCs

To establish absolute trustworthiness, the isolated compound must be validated against the following spectroscopic benchmarks.

Nuclear Magnetic Resonance (NMR) Diagnostics

The regiochemistry of the alkylation is definitively proven via NMR.

  • 1 H NMR (400 MHz, CDCl3​ ): The shift of the purine H-8 proton is diagnostic. In the target N9-alkylated purine, H-8 appears at δ 7.95 ppm . If the N7-isomer was isolated by mistake, this proton would be shifted significantly downfield to >8.20 ppm due to altered electronic distribution.

  • 13 C NMR (100 MHz, CDCl3​ ): The C5 carbon resonance is the ultimate proof of regiochemistry. In the N9-isomer, C5 resonates at 119.0 ppm . In the N7-isomer, this peak shifts downfield to 129.0 ppm.

Mass Spectrometry (MS)
  • ESI-MS (m/z): Calculated for C18​H21​N5​ [M+H]+ : 308.18; Found: 308.2.

Sources

Synthesis and Functionalization of 6,9-Disubstituted Purine Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The purine scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors, antiviral agents, and antineoplastics. The synthesis of 6,9-disubstituted purine analogs requires precise regiochemical control and an understanding of the inherent electronic properties of the fused pyrimidine-imidazole system. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of these analogs, starting from commercially available 6-chloropurine. By detailing the causality behind thermodynamic versus kinetic control in N9-alkylation and the mechanistic rationale for C6-functionalization (via SNAr and Suzuki-Miyaura cross-coupling), this guide equips medicinal chemists with robust, scalable protocols.

Mechanistic Rationale and Synthetic Strategy

The functionalization of the purine ring at the N9 and C6 positions exploits the differential reactivity of the heterocycle.

Regioselectivity at N9 vs. N7: Deprotonation of 6-chloropurine yields an ambident anion with electron density delocalized across the N7 and N9 positions. While both nitrogens are nucleophilic, alkylation under thermodynamic control (e.g., using mild bases like K₂CO₃ and heat) predominantly yields the N9-isomer. This is driven by steric causality: the bulky chlorine atom at the C6 position creates significant steric hindrance, making the adjacent N7 position less accessible and the resulting N7-alkylated product thermodynamically less stable. Conversely, kinetic control or Mitsunobu conditions exclusively favor N9-alkylation .

Electrophilicity at C6: The fused pyrimidine ring is highly electron-deficient due to the electronegativity of its nitrogen atoms. This electron-withdrawing effect makes the C6 position highly electrophilic. Consequently, the C6-chlorine bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols, as well as oxidative addition by Palladium(0) catalysts in cross-coupling reactions .

Workflow SM 6-Chloropurine (Commercially Available) Step1 Step 1: N9-Alkylation (R-X, K2CO3, DMF) SM->Step1 Int 9-Alkyl-6-chloropurine (Key Intermediate) Step1->Int Split Int->Split Step2A Step 2A: SNAr (R'-NH2, DIPEA, Heat) Split->Step2A Step2B Step 2B: Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) Split->Step2B ProdA 6-Amino-9-alkylpurine (Target Analog) Step2A->ProdA ProdB 6-Aryl-9-alkylpurine (Target Analog) Step2B->ProdB

Caption: General synthetic workflow for 6,9-disubstituted purine analogs.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific mechanistic checkpoints to ensure experimental integrity.

Protocol 1: Regioselective N9-Alkylation of 6-Chloropurine

This step utilizes a polar aprotic solvent (DMF) to stabilize the purine anion, accelerating the SN₂ substitution while maintaining thermodynamic control to favor the N9-isomer.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Alkyl halide (e.g., cyclopentyl bromide or benzyl chloride) (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Anion Generation: Dissolve 6-chloropurine in anhydrous DMF in a round-bottom flask under an inert nitrogen atmosphere. Add finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base (pKa ~ 10.3) sufficient to deprotonate the purine N9-H (pKa ~ 8.9) without causing hydroxide-mediated hydrolysis of the C6-chlorine.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction Propagation: Heat the mixture to 40–60 °C (depending on the electrophile's reactivity) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The N9-isomer typically runs higher (higher Rf) than the more polar N7-isomer.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the major N9-alkylated product from the minor N7-isomer .

RegioLogic Anion Purine Anion (N7/N9 Delocalized) Charge Distribution Thermo Thermodynamic Control (Heat, Weak Base) Anion->Thermo Kinetic Kinetic Control (Mitsunobu / Low Temp) Anion->Kinetic N9 N9-Alkylation (Major) Sterically Unhindered Thermo->N9 Favored N7 N7-Alkylation (Minor) Steric Clash with C6-Cl Thermo->N7 Disfavored Kinetic->N9 Exclusive

Caption: Regioselectivity logic governing N9 versus N7 alkylation in purine synthesis.

Protocol 2: C6-Nucleophilic Aromatic Substitution (SNAr)

Once the N9 position is secured, the C6-chlorine can be displaced by various nucleophiles. Amines are the most common, yielding potent kinase inhibitors.

Reagents:

  • 9-Alkyl-6-chloropurine (1.0 equiv)

  • Primary or secondary amine (e.g., substituted aniline or benzylamine) (1.2–1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Absolute Ethanol or n-Butanol (0.1 M)

Step-by-Step Procedure:

  • Preparation: Suspend the 9-alkyl-6-chloropurine in the chosen protic solvent. Causality: Protic solvents like ethanol facilitate SNAr reactions by stabilizing the leaving chloride ion through hydrogen bonding.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic C6 center.

  • Heating: Reflux the mixture at 80–100 °C for 6–12 hours. Alternatively, microwave irradiation at 120 °C for 15–20 minutes can drastically reduce reaction times and improve yields.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract, dry the organic layer, and purify via recrystallization or chromatography.

Protocol 3: C6-Suzuki-Miyaura Cross-Coupling

For the introduction of carbon-based substituents (aryl or heteroaryl groups) at the C6 position, Palladium-catalyzed cross-coupling is the gold standard .

Reagents:

  • 9-Alkyl-6-chloropurine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Aqueous Potassium Carbonate (2.0 M solution, 2.0 equiv)

  • Toluene / Ethanol (2:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk tube, combine the purine intermediate, arylboronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ and the degassed aqueous K₂CO₃ solution under a positive stream of Argon. Seal the tube.

  • Coupling: Heat the biphasic mixture to 90–100 °C with vigorous stirring for 12–24 hours. The electron-deficient nature of the purine ring facilitates rapid oxidative addition of the C6-Cl bond to the Pd(0) center.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify the crude product via flash chromatography.

Quantitative Data Summary

The following table synthesizes typical reaction metrics observed across the described methodologies, providing a benchmark for protocol validation.

Reaction StepReagents & ConditionsTypical Yield (%)Regioselectivity (N9:N7)Key Mechanistic Observation
N9-Alkylation (Thermodynamic) R-X, K₂CO₃, DMF, 60 °C65 – 80%~ 85:15Steric clash at C6-Cl disfavors N7. Easy separation via silica gel.
N9-Alkylation (Kinetic/Mitsunobu) R-OH, PPh₃, DIAD, THF, 0 °C70 – 90%> 99:1Exclusive N9 formation; requires removal of triphenylphosphine oxide.
C6-SNAr (Aliphatic Amines) R-NH₂, DIPEA, EtOH, 80 °C85 – 95%N/AHighly efficient due to strong nucleophilicity and protic solvent assistance.
C6-SNAr (Anilines) Ar-NH₂, DIPEA, n-BuOH, 100 °C60 – 80%N/ALower nucleophilicity of anilines requires higher temperatures/microwave.
C6-Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 100 °C75 – 90%N/ARapid oxidative addition at C6; rigorous deoxygenation is critical.

References

  • Altıparmak, D., Demirel Yavuz, D., Kul Karadenizli, P., Durmaz Şahin, İ., & Tunçbilek, M. (2026). "Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines." Turkish Journal of Biology, 50(1), 29-36.[Link]

Introduction: The Significance of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a disubstituted purine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery.[1] The purine scaffold is a core component of endogenous molecules like adenine and guanine, making it a privileged structure for interacting with a wide array of biological targets.[2] By modifying the purine core at the N9 and C6 positions with lipophilic cyclohexyl and benzyl groups, respectively, N-Benzyl-9-cyclohexyl-9H-purin-6-amine is engineered to explore specific, often hydrophobic, binding pockets within enzymes such as kinases, which are pivotal in cellular signaling pathways.[3][4] This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and analytical characterization, offering field-proven insights for its application in research and development.

Molecular Identity and Physicochemical Profile

The unique combination of a planar, aromatic purine core with bulky, non-polar cyclohexyl and benzyl substituents defines the physicochemical landscape of this molecule. The N9-cyclohexyl group, in particular, imparts significant lipophilicity, which is expected to influence properties like solubility and membrane permeability.[5] While experimental data for this specific molecule is not widely published, its properties can be reliably predicted from closely related analogs.

PropertyValue / DescriptionSource / Method
IUPAC Name N-benzyl-9-cyclohexyl-9H-purin-6-amine---
Molecular Formula C₁₈H₂₁N₅Calculated
Molecular Weight 307.40 g/mol Calculated
CAS Number Not available.---
Parent Compound (9-cyclohexyladenine) C₁₁H₁₅N₅ (MW: 217.27)[6]
Appearance Expected to be a crystalline powder.Based on analogs[7][8]
Solubility Low aqueous solubility; soluble in organic solvents like DMSO, methanol, and chloroform.Predicted based on structure[2][5]
Melting Point (Analog) 107–108 °C (N-Benzyl-9-cyclopentyl -9H-purin-6-amine)[7]

Chemical Synthesis: A Strategic Approach

The synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine is efficiently achieved through a well-established two-step sequence common for 6,9-disubstituted purines.[7][9] This strategy leverages the differential reactivity of the chlorine atoms on a dichloropurine precursor, followed by a regioselective alkylation and a subsequent nucleophilic aromatic substitution (SNAr).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N9-Alkylation cluster_1 Step 2: C6-Amination (SNAr) 6-Chloropurine 6-Chloropurine Intermediate 6-Chloro-9-cyclohexyl-9H-purine 6-Chloropurine->Intermediate + Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Intermediate + Base_1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_1->Intermediate conditions Final_Product N-Benzyl-9-cyclohexyl-9H-purin-6-amine Intermediate->Final_Product + Benzylamine Benzylamine Benzylamine->Final_Product + Base_2 Base (e.g., Et₃N) Solvent (e.g., n-Butanol) Base_2->Final_Product conditions

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[7][10]

Step 1: Synthesis of 6-Chloro-9-cyclohexyl-9H-purine (Intermediate)

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60-70 °C and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base deprotonates the purine ring, activating it for alkylation. The N9 position is generally favored over N7 for steric and electronic reasons.[11]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N9-isomer.

Step 2: Synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine (Final Product)

  • Reaction Setup: Suspend the 6-chloro-9-cyclohexyl-9H-purine intermediate (1.0 eq) in n-butanol.

  • Nucleophilic Substitution: Add benzylamine (1.1 eq) followed by a tertiary amine base such as triethylamine (Et₃N, 1.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 90-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The SNAr reaction at the C6 position is driven by the electron-withdrawing nature of the purine ring. The base (Et₃N) serves to neutralize the HCl generated during the reaction, driving it to completion.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The final product is purified by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Analytical Workflow Diagram

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Assessment Purity Assessment (>95%) HPLC->Purity_Assessment

Caption: Standard workflow for analytical characterization.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of close structural analogs, particularly N-Benzyl-9-cyclopentyl-9H-purin-6-amine.[7]

TechniquePredicted Observations
¹H NMR δ 8.2-8.4 ppm: Two singlets (2H, purine C2-H and C8-H).δ 7.2-7.4 ppm: Multiplet (5H, aromatic protons of benzyl group).δ 4.7-4.9 ppm: Broad singlet or doublet (2H, -CH₂- of benzyl group).δ 4.7-4.9 ppm: Multiplet (1H, C1-H of cyclohexyl group).δ 1.2-2.2 ppm: Series of multiplets (10H, remaining -CH₂- of cyclohexyl group).
¹³C NMR δ 152-155 ppm: Purine ring carbons (C4, C6).δ 138-142 ppm: Purine ring carbons (C2, C8) and quaternary benzyl carbon.δ 126-129 ppm: Aromatic carbons of benzyl group.δ 55-57 ppm: Cyclohexyl C1 carbon.δ 43-45 ppm: Benzyl -CH₂- carbon.δ 24-33 ppm: Remaining cyclohexyl -CH₂- carbons.
Mass Spec. (ESI+) Expected [M+H]⁺: m/z 308.1870.Predicted Fragmentation: Loss of benzyl group ([M-C₇H₇]⁺) or cyclohexyl group ([M-C₆H₁₁]⁺).[12]
Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard single-pulse experiment, spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Proton-decoupled pulse sequence, spectral width of 0 to 220 ppm.

Protocol: LC-MS Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Acetonitrile). A typical gradient runs from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive ion mode.

    • Mass Range: m/z 100-500.

    • Data Analysis: Confirm the molecular weight by identifying the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to verify the elemental composition.

Reactivity, Stability, and Potential Applications

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is expected to be a stable crystalline solid under standard laboratory conditions. The purine ring system offers sites for further chemical modification, though it is generally stable.

The true value of this compound lies in its potential as a modulator of biological systems. Substituted purines are known to exhibit a wide range of activities, including:

  • Anticancer Properties: Many 6,9-disubstituted purines show cytotoxic activity against various cancer cell lines, often by inhibiting cyclin-dependent kinases (CDKs) or other protein kinases crucial for cell proliferation.[7]

  • Anticonvulsant Activity: 9-benzyl substituted purines have been identified as a novel class of potent anticonvulsant agents.[9]

  • Antiviral and Antileishmanial Agents: The purine scaffold is a common motif in antiviral and antiparasitic drug development.[8]

The N-benzyl and 9-cyclohexyl groups are critical for activity. They are designed to interact with hydrophobic regions of enzyme active sites, enhancing binding affinity and selectivity compared to the unsubstituted purine core.[13] This makes N-Benzyl-9-cyclohexyl-9H-purin-6-amine a valuable probe molecule and a promising scaffold for the development of targeted therapeutics.

References

  • Al-Bidh, N., Al-Salahi, R., Al-Sanea, M. M., Al-Harbi, N. O., Al-Anazi, M. R., Al-Shehri, S. S., & Marzouk, M. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
  • BenchChem. (2025). Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N6-Benzyl-9H-purine-2,6-diamine.
  • Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. Available at: [Link]

  • Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
  • Kavková, V., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Cyclohexyl-9H-purin-6-amine. PubChem Compound Database. Available at: [Link]

  • Kelley, J. L., et al. (1995). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Cycloalkyl Substituted Purine Nucleosides via a Metal-Free Radical Route. Available at: [Link]

  • Valdés-Jiménez, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules. Available at: [Link]

Sources

Comprehensive Characterization of Novel Purine Derivatives: From Scaffold Design to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: The Purine Pharmacophore in Drug Discovery

Purine derivatives represent one of the most privileged and versatile scaffolds in modern medicinal chemistry. Defined by a heterocyclic core comprising a pyrimidine ring fused with an imidazole ring, the purine architecture mimics endogenous biomolecules such as ATP, DNA, RNA, and nicotinamide adenine dinucleotide (NAD)[1]. This structural homology allows purine derivatives to effectively modulate oncogenic pathways, overcome drug resistance, and serve as highly potent kinase inhibitors[2].

As drug development professionals, our primary challenge is not merely synthesizing these derivatives, but rigorously characterizing their binding kinetics, target selectivity, and cellular efficacy. Substitutions at the C-2, C-6, and N-9 positions of the purine nucleus drastically alter the binding mode within the kinase hinge region, dictating both affinity and selectivity[3]. This whitepaper outlines a field-proven, self-validating workflow for the in-depth characterization of novel purine-based therapeutics.

Phase II: Structural Elucidation & Binding Kinetics

Before advancing a novel purine derivative into biological assays, its structural interaction with the target must be unequivocally established. For kinase inhibitors, mapping the atomic-level interactions within the ATP-binding pocket is critical for rational lead optimization.

Methodology 1: Co-Crystallization of Purine-Kinase Complexes

Causality & Rationale: We prioritize co-crystallization over the traditional soaking of apo-crystals. Purine derivatives often induce significant conformational shifts in the kinase activation loop and hinge region (e.g., displacing critical water molecules near Trp176 and Glu81 in CK2α)[4]. These induced-fit mechanics frequently shatter pre-formed apo-crystals, making co-crystallization a more reliable, self-validating approach to confirm the binding pose.

Step-by-Step Protocol:

  • Protein Preparation: Express the target kinase domain (e.g., CK2α or CDK2) in E. coli or Sf9 cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the purine derivative. Dissolve the compound in 100% DMSO, ensuring the final assay concentration of DMSO remains < 2% to prevent protein denaturation. Incubate for 2 hours at 4°C to achieve complete target saturation.

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Diffraction & Refinement: Harvest the resulting crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data and solve the structure using molecular replacement (e.g., utilizing PDB ID: 5B0X as a search model for CK2α)[4].

Phase III: In Vitro Pharmacological Profiling

Purine derivatives typically function as ATP-competitive inhibitors. Minor structural tweaks can yield massive shifts in potency. For example, a simple isomerization—displacing a nitrogen atom from position 6 to position 9 to create "finisterine" from roscovitine—results in a nearly 10-fold enhancement in affinity for CDK5 and CDK9 due to favorable continuum solvation energies (ΔGsolv)[5].

Quantitative Profiling of Benchmark Purine Derivatives

To contextualize the potency of novel compounds, we benchmark them against established purine derivatives. The table below summarizes key quantitative data derived from recent structure-activity relationship (SAR) studies.

CompoundTarget / AssayIC50 (µM)Key Structural FeatureReference
Olomoucine CDK2 / Cyclin A7.0C-6 / N-9 substitution[3]
Compound 12 Protein Kinase CK2α4.34-carboxyphenyl at C-2[4]
Finisterine CDK5 / CDK9~10-fold < RoscovitineN-6 to N-9 isomerization[5]
Compounds 18, 19a, 19b A549, MCF-7 Cell Lines18.85 – 238.11Purine-pyrazole hybrids[6]
Methodology 2: Luminescent ADP-Glo Kinase Assay

Causality & Rationale: We utilize a luminescence-based ADP detection assay rather than radiometric ³³P-ATP assays. This provides a self-validating, high-throughput system that directly measures the product (ADP) of the kinase reaction while eliminating radioactive waste. By setting the ATP concentration at its specific Km​ for the target kinase, the assay maintains maximum sensitivity for ATP-competitive purine inhibitors.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant kinase with varying concentrations of the purine derivative (10-point dose-response, 3-fold dilutions). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of the ATP/Substrate mix (ATP calibrated to Km​ ). Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection & Analysis: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase IV: Cellular Target Engagement & Mechanistic Validation

Demonstrating biochemical inhibition is insufficient; researchers must prove that the purine derivative engages its target within the complex intracellular milieu to drive the desired phenotypic outcome (e.g., cell cycle arrest).

Pathway Purine Purine Derivative (Inhibitor) CDK CDK/Cyclin Complex (Active) Purine->CDK ATP Competition Rb Rb Protein (Hypophosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Factor (Sequestered) Rb->E2F Binds & Inhibits Arrest Cell Cycle Arrest (G1/S Phase) E2F->Arrest Blocks Transcription

Fig 1: Mechanism of action for purine-based CDK inhibitors driving cell cycle arrest.

Methodology 3: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA is employed to validate target engagement in live cells. It relies on the thermodynamic principle of ligand-induced thermal stabilization. By treating intact cells with the purine derivative and heating them, we can quantify target engagement without requiring chemical modification (e.g., fluorophore or biotin tagging) of the drug, which inherently risks altering its cell permeability or binding affinity.

Step-by-Step Protocol:

  • Cell Treatment: Seed target cancer cells (e.g., MCF-7 or A549) in 6-well plates. Treat with the purine derivative (at 5x the biochemical IC50) or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, wash with cold PBS, and aliquot equally into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection & Validation: Resolve the soluble protein fraction (supernatant) via SDS-PAGE and perform Western blotting against the target kinase. Quantify band intensities to determine the aggregation temperature ( Tagg​ ). A shift ( ΔTagg​ ) of > 2°C in the compound-treated group versus the DMSO control definitively validates intracellular target engagement.

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL
  • Source: PubMed (NIH)
  • Source: Journal of the American Chemical Society (ACS)
  • A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs Source: ACS Omega URL

Sources

The Multifaceted World of N-Substituted Purines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Purines

The purine ring system, a fusion of pyrimidine and imidazole rings, is a ubiquitous and essential scaffold in nature, forming the core of key biomolecules such as the nucleobases adenine and guanine in DNA and RNA, as well as the energy currency adenosine triphosphate (ATP).[1][2][3][4][5] This inherent biological relevance has positioned purine derivatives as "privileged scaffolds" in medicinal chemistry and drug discovery. The strategic substitution at various nitrogen atoms of the purine core, particularly at the N7 and N9 positions, has unlocked a vast and diverse range of biological activities, leading to the development of potent therapeutic agents.[3][6][7][8]

This in-depth technical guide provides a comprehensive overview of the significant biological activities of N-substituted purines, with a focus on their roles as kinase inhibitors, anticancer agents, antiviral therapeutics, and modulators of G-protein coupled receptors (GPCRs). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore the underlying mechanisms of action, and provide detailed experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

I. N-Substituted Purines as Potent Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[9] The ATP-binding pocket of kinases has proven to be a highly druggable target, and N-substituted purines, as ATP mimics, have emerged as a prominent class of kinase inhibitors.

A. Cyclin-Dependent Kinase (CDK) Inhibition: A Gateway to Cancer Therapy

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.[10] Their aberrant activity is a common feature in many cancers, making them attractive targets for anticancer drug development.[9][10][11]

The discovery of olomoucine, a 2,6,9-trisubstituted purine, as a CDK inhibitor opened the floodgates for the development of a plethora of purine-based CDK inhibitors.[9][12] Roscovitine (seliciclib), another potent 2,6,9-trisubstituted purine, has been extensively studied in clinical trials for various cancers.

Mechanism of Action: N-substituted purine CDK inhibitors act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the kinase.[9][10] The purine core typically forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[13] Substitutions at the N9, C2, and C6 positions are crucial for enhancing potency and selectivity.[9][14][15]

Structure-Activity Relationship (SAR) for CDK Inhibition:

  • N9-Substitution: The substituent at the N9 position often occupies a hydrophobic pocket.[14] Larger, branched alkyl or cycloalkyl groups can enhance potency. For instance, the isopropyl group in roscovitine contributes significantly to its high affinity.

  • C2-Substitution: Substitution at the C2 position can form additional hydrogen bonds with the kinase, significantly increasing potency.[11] For example, the anilino group at the C2 position in some inhibitors forms hydrogen bonds with Asp86 of CDK2.[11]

  • C6-Substitution: The C6 position can be modified to improve selectivity and physicochemical properties. Small alkyl or aryl groups are often well-tolerated.

The following diagram illustrates the key interactions of a 2,6,9-trisubstituted purine inhibitor within the ATP-binding site of CDK2.

CDK2_Inhibitor_Binding cluster_CDK2 CDK2 ATP-Binding Pocket cluster_Inhibitor 2,6,9-Trisubstituted Purine Hinge Hinge Region (Leu83, Glu81) Hydrophobic_Pocket Hydrophobic Pocket Specificity_Surface Specificity Surface (Asp86) Purine_Core Purine Core Purine_Core->Hinge H-bonds N9_Sub N9-Substituent N9_Sub->Hydrophobic_Pocket Hydrophobic Interaction C2_Sub C2-Substituent C2_Sub->Specificity_Surface H-bonds C6_Sub C6-Substituent

Caption: Binding mode of a 2,6,9-trisubstituted purine in the CDK2 active site.

B. Broader Kinase Inhibition Profile

Beyond CDKs, N-substituted purines have shown inhibitory activity against a range of other kinases, including p90 ribosomal S6 protein kinase-2 (RSK2) and heat shock protein 90 (Hsp90).[16][17] The development of isoform-selective inhibitors remains a key challenge and opportunity in this field.[16]

II. N-Substituted Purines as Anticancer Agents

The ability of N-substituted purines to inhibit CDKs and other kinases directly translates to their significant potential as anticancer agents.[2][3][9] By arresting the cell cycle and inducing apoptosis, these compounds can effectively inhibit the growth of tumor cells.[18][19]

A wide variety of N-substituted purines and their isosteres have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines, including those of the prostate, colon, breast, and lung.[3][8][18][20][21][22]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer activity often mirrors that of kinase inhibition, with substitutions at the N9, C2, and C6 positions playing a critical role.[15]

  • N9-Substituents: Acyclic unsaturated linkers at the N9 position have been shown to impart potent cytotoxic activity.[8][23]

  • C2 and C6 Substitutions: The nature of the substituents at C2 and C6 can significantly influence the potency and selectivity against different cancer cell lines.[8][15] For instance, 2,6-dichloropurine derivatives have demonstrated high cytotoxic potential.[8]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-substituted purine derivatives against various human cancer cell lines.

Compound IDN9-SubstituentC2-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
14b HH3-(3-fluorophenyl)aminoPC-3 (Prostate)0.055[18]
14b HH3-(3-fluorophenyl)aminoHCT116 (Colon)0.090[18]
7h Cyclohexyl4-FluorophenylaminoHHL-60 (Leukemia)<10[15]
10a 4'-chloro-2'-butynylClClMultiple1-5[8][23]
7 (CH2)2-N-(4-methylbenzamide)ClClK562 (Leukemia)2.27[13]
7 (CH2)2-N-(4-methylbenzamide)ClClHL-60 (Leukemia)1.42[13]

III. N-Substituted Purines as Antiviral Agents

The structural similarity of N-substituted purines to natural nucleosides makes them effective inhibitors of viral replication.[2][24] These compounds can interfere with viral DNA or RNA synthesis by inhibiting viral polymerases or by being incorporated into the growing nucleic acid chain, leading to chain termination.

Acyclic nucleoside phosphonates (ANPs) derived from purines, such as adefovir (PMEA) and tenofovir, are cornerstone therapies for HIV and hepatitis B virus (HBV) infections.[24] The N9-substituent in these molecules is a phosphonomethoxyethyl (PME) or a related acyclic moiety.

Mechanism of Action: Purine-based antiviral agents are typically administered as prodrugs and are intracellularly phosphorylated to their active diphosphate metabolites. These active metabolites then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the viral DNA by viral reverse transcriptase or DNA polymerase. Incorporation of the drug leads to chain termination due to the lack of a 3'-hydroxyl group on the acyclic side chain.

The following diagram depicts the mechanism of action of an N9-substituted acyclic purine nucleoside phosphonate.

Antiviral_Mechanism Prodrug N9-Acyclic Purine Nucleoside Phosphonate (Prodrug) Active_Metabolite Diphosphate Metabolite (Active Drug) Prodrug->Active_Metabolite Intracellular Phosphorylation Viral_Polymerase Viral Reverse Transcriptase or DNA Polymerase Active_Metabolite->Viral_Polymerase Competitive Inhibition of dATP DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Chain_Termination Chain Termination DNA_Chain->Chain_Termination

Caption: Mechanism of action of N9-substituted acyclic purine nucleoside phosphonates.

Structure-Activity Relationship (SAR) for Antiviral Activity:

  • N9-Acyclic Side Chain: The nature of the acyclic side chain at the N9 position is critical for antiviral activity. The phosphonomethoxyethyl (PME) group is a key feature of many potent antiviral agents.[24][25]

  • Purine Base Modifications: Substitutions on the purine ring can modulate the antiviral spectrum and potency. For example, 2,6-diaminopurine derivatives often exhibit potent activity against herpesviruses.[24][25]

IV. N-Substituted Purines as Modulators of GPCRs

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. N-substituted purines have been identified as potent and selective ligands for several GPCRs, including adenosine receptors and histamine receptors.

A. Adenosine Receptor Antagonists

Adenosine receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological processes. N-substituted purines have been extensively explored as antagonists for these receptors.[26]

Structure-Activity Relationship (SAR) for Adenosine Receptor Antagonism:

  • N9-Substitution: The N9 position is a key site for modulating affinity and selectivity. Large benzyl derivatives or small alkyl substituents can confer good affinity for the A1 receptor.[26]

  • C2 and C6-Substitution: Direct aromatic substitution at the C2 and C6 positions can lead to potent A1 adenosine receptor antagonists.[26]

  • C8-Substitution: The C8 position can also be modified to enhance affinity.

B. Histamine H3 Receptor Ligands

The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. N-substituted purines have been developed as high-affinity H3 receptor ligands.[7]

Structure-Activity Relationship (SAR) for H3 Receptor Affinity:

  • N9-Substitution: Substitution at the N9 position with groups like 2,6-dichlorobenzyl has been shown to yield highly potent H3 receptor ligands.[7]

  • C2-Substitution: The presence of a chlorine atom at the C2 position can maintain or slightly decrease affinity for the H3 receptor.[7]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of N-substituted purines.

A. Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at Km concentration for the specific kinase)

  • Substrate peptide (e.g., Histone H1)

  • Test compound (N-substituted purine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of kinase buffer

    • 2.5 µL of test compound solution

    • 2.5 µL of CDK2/Cyclin A enzyme solution

  • Incubation: Gently mix and incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 5 µL of a solution containing ATP and the substrate peptide to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro kinase inhibition assay.

B. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of N-substituted purines on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HCT116)

  • Complete cell culture medium

  • Test compound (N-substituted purine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

VI. Conclusion and Future Perspectives

N-substituted purines represent a remarkably versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a spectrum of therapeutic areas. Their ability to potently and selectively modulate the activity of kinases, inhibit viral replication, and interact with GPCRs underscores their immense therapeutic potential. The continued exploration of the vast chemical space around the purine core, guided by a deeper understanding of structure-activity relationships and target-ligand interactions, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The strategic application of computational modeling and structure-based drug design will be instrumental in accelerating the discovery and optimization of novel N-substituted purine-based drugs to address unmet medical needs.

VII. References

  • Gorska, K., et al. (2015). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 20(9), 16993-17011. [Link]

  • Meijer, L., & Raymond, E. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current Topics in Medicinal Chemistry, 2(9), 1037-1050. [Link]

  • Thomas, J., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 82(24), 13547-13556. [Link]

  • Perez-Villanueva, J., et al. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 25(18), 4118. [Link]

  • Thomas, J., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega, 3(1), 1045-1053. [Link]

  • de Ligt, R. A., et al. (2006). 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 49(8), 2470-2479. [Link]

  • Hajduch, M., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(12), 2288-2296. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 6(13), 1395-1413. [Link]

  • Wang, S., et al. (2023). Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 250, 115217. [Link]

  • Davies, T. G., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural & Molecular Biology, 9(10), 745-749. [Link]

  • Thomas, J., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Omega, 3(1), 1045-1053. [Link]

  • Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Sharma, D., et al. (2018). Biological activities of purine analogues: a review. Journal of Applied Pharmaceutical Science, 8(04), 160-169. [Link]

  • Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 38, 107386. [Link]

  • Khizer, J., et al. (2020). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. New Journal of Chemistry, 44(2), 525-534. [Link]

  • Wiese, M., & Schleicher, S. (2022). The Renaissance of Cyclin Dependent Kinase Inhibitors. Cancers, 14(2), 329. [Link]

  • El-Subbagh, H. I., et al. (2002). Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry, 45(11), 2274-2278. [Link]

  • Holý, A. (2003). Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. Journal of Medicinal Chemistry, 46(13), 2816-2830. [Link]

  • Ijzerman, A. P., et al. (1992). Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Nucleosides and Nucleotides, 11(2-4), 387-400. [Link]

  • Al-Omair, M. A., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 13(30), 20645-20670. [Link]

  • Meijer, L., et al. (2003). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, 36(6), 417-425. [Link]

  • Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Bettayeb, K., et al. (2008). N-&-N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine. Molecular Cancer Therapeutics, 7(9), 2713-2724. [Link]

  • Castillo-Maldonado, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(19), 3505. [Link]

  • Arris, C. E., et al. (2000). Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. Journal of Medicinal Chemistry, 43(15), 2797-2804. [Link]

  • Pathak, A. K., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 345(4), 283-292. [Link]

  • Nesterov, V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196. [Link]

  • Osolodkin, D. I., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3291. [Link]

  • Special Issue "Purine and Its Derivatives". (n.d.). MDPI. Retrieved from [Link]

  • Castillo-Maldonado, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(19), 3505. [Link]

  • Khizer, J., et al. (2020). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. New Journal of Chemistry, 44(2), 525-534. [Link]

  • Pathak, A. K., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 345(4), 283-292. [Link]

  • Rida, S. M., et al. (2007). Synthesis of Some Novel Substituted Purine Derivatives As Potential Anticancer, Anti‐HIV‐1 and Antimicrobial Agents. Archiv der Pharmazie, 340(4), 185-192. [Link]

  • Verma, S., et al. (2023). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 13(8), 5146-5171. [Link]

  • Prusoff, W. H., et al. (1979). Purine and pyrimidine nucleosides as antiviral agents: Recent developments. Nucleic Acids Research, 6(3), s143-s162. [Link]

  • Dinesh, S., et al. (2012). BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2919-2926. [Link]

  • Osolodkin, D. I., et al. (2021). Novel purine conjugates with N-heterocycles: synthesis and anti-influenza activity. Chemistry of Heterocyclic Compounds, 57(1), 108-114. [Link]

  • Ijzerman, A. P., et al. (1992). Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Nucleosides and Nucleotides, 11(2-4), 387-400. [Link]

  • Gavalas, A., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Holý, A. (2003). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 46(13), 2816-2830. [Link]

  • Schramm, V. L., & Tyler, P. C. (2003). Exploring Structure−Activity Relationships of Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(14), 2975-2987. [Link]

  • Kim, J., et al. (2021). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. International Journal of Molecular Sciences, 22(22), 12465. [Link]

  • Kidder, G. W., & Dewey, V. C. (1949). The biological activity of substituted purines. The Journal of Biological Chemistry, 179(1), 181-187. [Link]

  • Willmore, E., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1255-1264. [Link]

  • Kim, J., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 46(15), 3143-3156. [Link]

Sources

Introduction: The Significance of 6,9-Disubstituted Purines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery and Synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its Analogs

Purine derivatives are a cornerstone of medicinal chemistry, owing to their structural resemblance to endogenous nucleobases, which makes them ideal candidates for interacting with a wide array of biological targets.[1] The synthesis and study of 6,9-disubstituted purines have revealed a diverse range of biological activities, including antitumor, antibacterial, and antileishmanial properties.[2][3] The strategic placement of various substituents at the C6 and N9 positions of the purine scaffold is crucial in determining the molecule's biological activity.[2][3] This guide focuses on the discovery, synthesis, and characterization of N-Benzyl-9-cyclohexyl-9H-purin-6-amine, a representative member of a promising class of bioactive compounds.

Core Chemical Synthesis: A Modular Approach

The synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its analogs typically follows a convergent synthetic strategy, which allows for the facile introduction of diverse substituents at the C6 and N9 positions. This modularity is a key advantage in the exploration of structure-activity relationships (SAR).

General Synthetic Pathway

The synthesis generally proceeds through a nucleophilic aromatic substitution reaction. A 6-chloro-9-alkyl-9H-purine intermediate is reacted with benzylamine or a substituted benzylamine in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like dimethyl sulfoxide (DMSO).[2][4]

Synthetic_Pathway Start 6-Chloropurine Intermediate1 6-Chloro-9-cyclohexyl-9H-purine Start->Intermediate1 Alkylation FinalProduct N-Benzyl-9-cyclohexyl-9H-purin-6-amine Intermediate1->FinalProduct Nucleophilic Substitution Reagent1 Cyclohexyl Halide Reagent1->Intermediate1 Reagent2 Benzylamine Reagent2->FinalProduct

Caption: General synthetic route for N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Experimental Protocol: Synthesis of a Representative Analog (N-Benzyl-9-isopropyl-9H-purin-6-amine)

The following protocol is adapted from a literature procedure for a closely related analog and can be modified for the synthesis of the title compound by substituting isopropylamine with cyclohexylamine in the initial step.[2]

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Benzylamine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Water

  • Diethyl ether

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 6-chloro-9-isopropyl-9H-purine (100 mg, 0.51 mmol) and benzylamine (58 mg, 0.54 mmol) in a mixture of DMSO (4 ml) and triethylamine (57 mg, 0.56 mmol).

  • Stir the resulting solution at 90 °C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the aqueous mixture with diethyl ether (7 x 10 ml).

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over Na2SO4 and evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Structural Characterization: Ensuring Identity and Purity

A comprehensive characterization of the synthesized compound is crucial to confirm its structure and assess its purity.[5] A multi-technique approach is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous determination of the molecular structure.[5]

  • ¹H NMR: Provides information on the number and environment of protons. For N-Benzyl-9-cyclohexyl-9H-purin-6-amine, characteristic signals would be expected for the purine ring protons, the benzyl group protons, and the cyclohexyl group protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Sample Preparation for NMR: [5]

  • Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as DMSO-d6.

  • Acquire the spectra at room temperature.

  • Reference the chemical shifts to the residual solvent signal.

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the synthesized compound.[5] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like purines.[5]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including information on bond lengths, bond angles, and intermolecular interactions.[2][6]

Biological Activity and Potential Mechanism of Action

Anticancer Activity

Several 6,9-disubstituted purines have demonstrated significant cytotoxic activity against various cancer cell lines.[4] For instance, a study on novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines showed that some compounds exhibited significant cytotoxic activity with IC50 values in the low micromolar range.[4] The proposed mechanism of action for some of these compounds includes the inhibition of DNA replication and induction of apoptosis.[4]

Mechanism_of_Action Compound N-Benzyl-9-cyclohexyl-9H-purin-6-amine DNA_Replication DNA Replication Compound->DNA_Replication Inhibition Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction

Caption: Hypothetical mechanism of anticancer action.

Anticonvulsant Activity

A study on 6-(alkylamino)-9-benzyl-9H-purines revealed a new class of anticonvulsant agents.[7] Potent activity against maximal electroshock-induced seizures was observed in compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine.[7]

Data Summary of Related Analogs
CompoundBiological ActivityCell Line/ModelIC50/Effective DoseReference
Compound 8 (a 6,9-disubstituted purine analog)CytotoxicityHigh-grade serous ovarian cancer cell linesLow micromolar range[4]
6-(Methylamino)-9-benzyl-9H-purine AnticonvulsantMaximal electroshock-induced seizures in ratsPotent activity[7]
6-(Dimethylamino)-9-benzyl-9H-purine AnticonvulsantMaximal electroshock-induced seizures in ratsPotent activity[7]

Conclusion and Future Perspectives

The synthetic route to N-Benzyl-9-cyclohexyl-9H-purin-6-amine and its analogs is well-established and allows for the creation of a diverse library of compounds for biological screening. Based on the significant anticancer and anticonvulsant activities of closely related compounds, N-Benzyl-9-cyclohexyl-9H-purin-6-amine represents a promising candidate for further investigation. Future work should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action.

References

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022, December 18). Institute of Molecular and Translational Medicine. Retrieved March 21, 2026, from [Link]

  • Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. (2019, February 15). Beilstein Journals. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. (2024, December 15). Al-Nahrain Journal of Science. Retrieved March 21, 2026, from [Link]

  • 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. (1988, March). Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides. (2026, February 13). MDPI. Retrieved March 21, 2026, from [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. (2013, May 25). PubMed. Retrieved March 21, 2026, from [Link]

Sources

Navigating the Solubility Landscape of N-Benzyl-9-cyclohexyl-9H-purin-6-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Purine-Based Drug Discovery

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a disubstituted purine derivative of significant interest in contemporary pharmacological research. Its structural architecture, combining a flexible N-benzyl group with a bulky, lipophilic 9-cyclohexyl moiety, presents a unique profile for potential therapeutic applications, including but not limited to roles as kinase inhibitors or anticonvulsant agents[1][2]. However, as with many heterocyclic aromatic compounds, particularly purine derivatives, aqueous solubility can be a significant hurdle, profoundly impacting bioavailability and, consequently, therapeutic efficacy[3]. The purine ring system itself is largely hydrophobic, and the addition of substantial non-polar substituents like the benzyl and cyclohexyl groups is expected to further decrease its interaction with aqueous media[3].

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the anticipated solubility characteristics of N-Benzyl-9-cyclohexyl-9H-purin-6-amine, strategies for its empirical determination, and methods for potential solubility enhancement. By understanding the physicochemical principles governing its solubility, researchers can better design formulation strategies and interpret biological data.

Physicochemical Properties: A Predictive Analysis

While direct experimental data for N-Benzyl-9-cyclohexyl-9H-purin-6-amine is not extensively published, we can infer its likely properties by examining its structural components and related molecules.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₈H₂₁N₅Derived from its constituent parts: purine core, benzyl group, and cyclohexyl group.
Molecular Weight ~307.4 g/mol Calculated based on the molecular formula.
pKa Weakly basic and weakly acidicPurine itself is amphoteric, with a pKa of 2.39 for the basic nitrogen and 8.93 for the acidic proton[4]. The substituents are unlikely to dramatically shift these intrinsic properties. The 6-amino group will contribute to its basicity.
logP (Octanol-Water Partition Coefficient) HighThe presence of both a benzyl and a cyclohexyl group will significantly increase the lipophilicity compared to simpler purine derivatives. For instance, 9-Cyclohexyl-9H-purin-6-amine has a calculated XLogP3 of 1.7[5]. The addition of a benzyl group would further increase this value.
Aqueous Solubility Predicted to be lowThe hydrophobic nature of the purine core, compounded by the large, non-polar benzyl and cyclohexyl substituents, strongly suggests poor aqueous solubility[3].
Melting Point Expected to be a high-melting solidRelated compounds like N-benzyl-9H-purin-6-amine have a melting point of 230-233 °C[6]. The increased molecular weight and potential for crystal packing in the target molecule suggest a similarly high melting point.

Factors Influencing the Solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

The solubility of this compound will be a dynamic interplay of several factors. Understanding these is key to manipulating its behavior in experimental and physiological systems.

Caption: Key intrinsic and extrinsic factors governing the aqueous solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method [7][8]. This method ensures that the solution has reached equilibrium with the solid drug, providing a reliable measure of its intrinsic solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine in a given solvent system (e.g., water, phosphate-buffered saline).

Materials:

  • N-Benzyl-9-cyclohexyl-9H-purin-6-amine (solid)

  • Selected solvent system (e.g., deionized water, pH 7.4 phosphate buffer)

  • Stoppered flasks or vials

  • Constant temperature shaker bath (e.g., set to 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

Procedure:

  • Preparation: Add an excess amount of solid N-Benzyl-9-cyclohexyl-9H-purin-6-amine to a stoppered flask containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation[7].

  • Equilibration: Place the flasks in a shaker bath set to the desired temperature (e.g., 37 ± 1 °C for physiological relevance)[9]. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached[9].

  • Phase Separation: After equilibration, remove the flasks and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed[9].

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. For further purification, pass the collected supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry as it can distinguish the analyte from any potential impurities or degradants[7].

  • Calculation: Based on the measured concentration and the dilution factor, calculate the equilibrium solubility of N-Benzyl-9-cyclohexyl-9H-purin-6-amine in the chosen solvent at the specified temperature.

Caption: A streamlined workflow for the Shake-Flask solubility determination method.

Strategies for Solubility Enhancement

Given the anticipated low aqueous solubility, several formulation strategies can be employed to improve the dissolution and bioavailability of N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can significantly impact solubility[3]. As a purine derivative, this compound will have basic nitrogens that can be protonated at acidic pH, forming more soluble salts. A pH-solubility profile is essential to determine the optimal pH for solubilization.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) such as DMSO, ethanol, or polyethylene glycols (PEGs) can disrupt the hydrophobic interactions and increase solubility[8].

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex[3]. This is a common and effective method for improving the solubility of poorly soluble drugs.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility[3].

Conclusion

N-Benzyl-9-cyclohexyl-9H-purin-6-amine represents a class of molecules with significant therapeutic potential. However, its predicted low aqueous solubility, a common trait among purine derivatives with large hydrophobic substituents, necessitates a proactive and informed approach during drug development. A thorough characterization of its physicochemical properties, particularly its equilibrium solubility under various conditions, is paramount. The experimental protocols and solubility enhancement strategies outlined in this guide provide a robust framework for researchers to navigate these challenges, ultimately facilitating the translation of this promising compound from the laboratory to potential clinical applications.

References

  • Purine - Wikipedia. (n.d.). Retrieved from a source providing general properties of purine.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • aldlab-chemicals. (n.d.). N-Benzyl-9H-purin-6-amine. Retrieved from [Link]

  • Arakawa, Y., et al. (1978). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Pop-Acev, D., & Stefov, S. (2004). Biopharmaceutical characterization of some synthetic purine drugs. Ingenta Connect.
  • Babu, R. M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Arakawa, Y., et al. (1978). Physical Properties of Pyrimidine and Purine Antimetabolites. I. The Effects of Salts and Temperature on the Solubility of 5-Fluorouracil, 1-(2-Tetrahydrofuryl)-5-fluorouracil, 6-Mercaptopurine, and Thioinosine. J-Stage.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Zhang, H., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series.
  • PubChem. (n.d.). 9-Cyclohexyl-9H-purin-6-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Benzyl-1H-purin-6-amine - Links. Retrieved from [Link]

  • Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954-5.
  • Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine.
  • Kelley, J. L., et al. (1988). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry, 31(3), 606-612.
  • PubChem. (n.d.). N-Cyclohexyl-9-methyl-9H-purin-6-amine. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

  • Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. PubMed.
  • NextSDS. (n.d.). N-benzyl-8,9-dihydro-7H-purin-6-amine — Chemical Substance Information. Retrieved from [Link]

Sources

Structural Elucidation of N-Benzyl-Purine Derivatives: A Definitive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-benzyl-purine derivatives is a critical pathway in the development of kinase inhibitors, antiviral agents, and targeted therapeutics. However, the direct N-alkylation of the purine scaffold inherently yields a complex mixture of regioisomers. Distinguishing between these isomers—specifically the N7-benzyl and N9-benzyl configurations—represents a notorious analytical bottleneck. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, definitive 2D NMR workflow that establishes absolute regiochemical causality, ensuring the structural integrity required for rigorous drug development pipelines.

The Mechanistic Challenge of Purine Alkylation

When synthesizing N-benzyl-purines via direct alkylation under basic conditions, the reaction proceeds through a purinyl anion. The purine ring exhibits annular tautomerism, predominantly exchanging between the N7-H and N9-H tautomers[1]. Because charge delocalization occurs across the imidazole nitrogens, the alkylation is not entirely regioselective, leading to the formation of both N7 and N9 regioisomers[2].

While thermodynamic control typically favors the N9-isomer, kinetic parameters and steric bulk at the C6 position can shift the product distribution, often making the N7-isomer a significant byproduct or even the major product[3]. Standard 1D 1 H NMR is fundamentally insufficient for structural assignment due to the nearly identical electronic environments of the benzylic protons in both isomers. Resolving this ambiguity requires an analytical strategy grounded in geometric and spatial causality.

Core Analytical Directives: The 2D NMR Paradigm

The structural elucidation of N-benzyl-purines must rely on heteronuclear and spatial correlations. The methodology is anchored in the geometric causality of scalar couplings.

Heteronuclear Multiple Bond Correlation (HMBC)

The 1 H- 13 C HMBC experiment is the gold standard for purine regiochemical assignment. It detects long-range scalar couplings, optimized typically for a 3-bond coupling constant ( 3JCH​≈8 Hz). The assignment logic is binary and absolute:

  • N9-Alkylation: The benzylic methylene (CH 2​ ) protons are separated by three bonds from C4 and C8, yielding strong cross-peaks. Crucially, they are four bonds away from C5, resulting in a complete absence of correlation[2].

  • N7-Alkylation: The benzylic CH 2​ protons are three bonds away from C5 and C8, yielding strong cross-peaks. They are four bonds away from C4, meaning the C4 correlation is absent[2].

Spatial Validation via NOESY

While HMBC provides covalent connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides orthogonal spatial validation. If the purine ring bears a protonated substituent at the C6 position (e.g., a methoxy or amine group), the N7-benzyl group will be forced into close spatial proximity (< 4 Å) with this substituent. A strong NOE cross-peak between the benzylic protons and the C6-substituent unambiguously confirms the N7-regioisomer[4]. In the N9-isomer, the benzyl group points away from C6, rendering this NOE impossible.

Diagnostic Data Summary

To streamline data interpretation, the diagnostic parameters for distinguishing N7 and N9 N-benzyl-purines are summarized in the table below.

Diagnostic MetricN9-Benzyl RegioisomerN7-Benzyl RegioisomerMechanistic Causality
HMBC: Benzylic CH 2​ to C4 Strong Correlation ( 3JCH​ )No Correlation ( 4JCH​ )3-bond coupling is highly efficient; 4-bond is negligible.
HMBC: Benzylic CH 2​ to C5 No Correlation ( 4JCH​ )Strong Correlation ( 3JCH​ )3-bond coupling path exists only when alkylated at N7.
HMBC: Benzylic CH 2​ to C8 Strong Correlation ( 3JCH​ )Strong Correlation ( 3JCH​ )CH 2​ is adjacent to C8 in both regioisomers.
NOESY: Benzylic CH 2​ to C6-R AbsentPresentSpatial clash (< 4 Å) occurs only in the N7 configuration.

Self-Validating Experimental Protocol: 2D NMR Workflow

To ensure the integrity of the structural assignment, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system, where each step confirms the fidelity of the previous one.

Step 1: Sample Preparation and Internal Referencing

  • Action: Dissolve 10-15 mg of the highly purified N-benzyl-purine in 600 µL of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ).

  • Causality: High sample concentration is required to achieve sufficient signal-to-noise (S/N) for the unprotonated quaternary carbons (C4, C5) in 2D HMBC experiments within a reasonable timeframe.

Step 2: 1D 1 H and 13 C Acquisition (Pulse Calibration)

  • Action: Acquire a standard 1D 1 H spectrum to precisely calibrate the 90° pulse width ( p1​ ). Following this, acquire a 1D 13 C{1H} spectrum to identify the C4, C5, and C8 carbons.

  • Causality: Accurate 90° pulse calibration prevents artifacts in 2D sequences and maximizes magnetization transfer efficiency. Furthermore, C4 is typically shielded in the N9 isomer relative to the N7 isomer, providing an initial diagnostic hint[2].

Step 3: 1 H- 13 C HMBC Optimization and Acquisition

  • Action: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay for nJCH​=8 Hz (delay Δ=1/(2×8)=62.5 ms). Acquire with a minimum of 256 increments in the indirect ( 13 C) dimension.

  • Causality: Purine quaternary carbons can have similar chemical shifts; high digital resolution prevents cross-peak overlap, eliminating false positive assignments. The 62.5 ms delay perfectly targets the 3-bond coupling pathway.

Step 4: Orthogonal Validation via NOESY

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms.

  • Causality: A 500 ms mixing time is optimal for small molecules (MW < 500 Da) in non-viscous solvents to observe steady-state NOE buildup without severe spin diffusion. This step checks for the diagnostic C6-substituent to benzylic CH 2​ spatial correlation[3].

Structural Elucidation Workflow

StructuralElucidation Start Purified N-Benzyl-Purine Regioisomer Acquire Acquire 1D 1H, 13C & 2D 1H-13C HMBC Start->Acquire CheckHMBC Analyze HMBC of Benzylic CH2 Protons Acquire->CheckHMBC PathN9 Cross-peaks to C4 & C8 (No C5 correlation) CheckHMBC->PathN9 3-bond to C4 PathN7 Cross-peaks to C5 & C8 (No C4 correlation) CheckHMBC->PathN7 3-bond to C5 NOESYN9 Acquire NOESY Check C6-R proximity PathN9->NOESYN9 NOESYN7 Acquire NOESY Check C6-R proximity PathN7->NOESYN7 ConfirmN9 Confirmed: N9-Benzyl Purine NOESYN9->ConfirmN9 No NOE to C6 ConfirmN7 Confirmed: N7-Benzyl Purine NOESYN7->ConfirmN7 Strong NOE to C6

Figure 1: Decision matrix for structural elucidation of N-benzyl-purine regioisomers via 2D NMR.

Conclusion

The structural elucidation of N-benzyl-purine regioisomers cannot be left to heuristic interpretation or 1D NMR guesswork. By combining the geometric certainty of 3-bond HMBC correlations with the spatial reality of NOESY, researchers can establish a self-validating analytical matrix. This rigorous approach ensures the scientific integrity of downstream biological assays, structure-activity relationship (SAR) tracking, and pharmacokinetic modeling.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC (nih.gov) - 3

  • Small molecule purine and pseudopurine derivatives: synthesis, cytostatic evaluations... - Taylor & Francis - 5

  • Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy - ResearchGate - 1

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines... - ACS Publications - 4

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - MDPI - 2

Sources

early-stage research on N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Early-Stage Research on N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Introduction

Substituted purine derivatives are a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities. Among these, 6,9-disubstituted purines have shown promise as antibacterial, antileishmanial, and antitumor agents.[1][2] This guide focuses on a specific, novel derivative, N-Benzyl-9-cyclohexyl-9H-purin-6-amine, providing a comprehensive technical overview for researchers and drug development professionals. While direct literature on this exact molecule is nascent, this whitepaper synthesizes established methodologies from closely related analogues to present a robust framework for its synthesis, characterization, and preliminary biological evaluation. The insights provided herein are designed to be both instructive and foundational, enabling researchers to confidently embark on the exploration of this promising compound.

Section 1: Synthesis and Purification

The rational design of a synthetic route is paramount for producing N-Benzyl-9-cyclohexyl-9H-purin-6-amine with high purity and yield. The most logical and well-precedented approach involves a two-step process starting from 6-chloropurine.

1.1 Synthetic Strategy: A Two-Step Nucleophilic Substitution

The synthesis hinges on two sequential nucleophilic aromatic substitution reactions. The first step involves the alkylation of the N9 position of the purine ring, followed by the substitution of the chlorine atom at the C6 position with benzylamine. This strategy is favored due to the differential reactivity of the N9 and C6 positions, allowing for a controlled and regioselective synthesis.

A logical workflow for the synthesis is depicted below:

Synthetic_Workflow start 6-Chloropurine step1 N9-Alkylation with Bromocyclohexane start->step1 K2CO3, DMSO intermediate 6-Chloro-9-cyclohexyl-9H-purine step1->intermediate step2 C6-Amination with Benzylamine intermediate->step2 Et3N, EtOH product N-Benzyl-9-cyclohexyl-9H-purin-6-amine step2->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: A streamlined synthetic workflow for N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

1.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 6,9-disubstituted purines.[3]

Step 1: Synthesis of 6-Chloro-9-cyclohexyl-9H-purine

  • To a solution of 6-chloropurine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the purine ring.

  • Add bromocyclohexane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield the crude intermediate, 6-chloro-9-cyclohexyl-9H-purine.

Step 2: Synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

  • Dissolve the crude 6-chloro-9-cyclohexyl-9H-purine (1.0 eq) in ethanol.

  • Add triethylamine (Et₃N, 2.0 eq) followed by benzylamine (1.5 eq).

  • Reflux the reaction mixture for 8-16 hours, monitoring for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting crude product is then purified by column chromatography.

1.3 Purification

Purification of the final compound is critical for accurate downstream analysis.

  • Technique: Flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in petroleum ether is recommended. A typical gradient could be from 10% to 50% ethyl acetate.

  • Rationale: This method effectively separates the desired product from unreacted starting materials and by-products, yielding the pure N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Section 2: Analytical Characterization

A multi-technique approach is essential to unequivocally confirm the structure and assess the purity of the synthesized N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

2.1 Workflow for Analytical Characterization

The logical flow for characterizing a newly synthesized batch ensures its identity, structure, and purity are confirmed through orthogonal analytical techniques.

Analytical_Workflow synthesis Synthesized Compound hplc HPLC for Purity Assessment synthesis->hplc purity_check Purity > 95%? hplc->purity_check nmr NMR for Structural Elucidation (1H & 13C) purity_check->nmr Yes fail Repurify or Resynthesize purity_check->fail No structure_check Correct Structure? nmr->structure_check ms Mass Spectrometry for Molecular Weight Confirmation structure_check->ms Yes structure_check->fail No mass_check Correct Mass? ms->mass_check pass Batch Passes QC mass_check->pass Yes mass_check->fail No

Caption: A logical workflow for the analytical characterization of a synthesized compound.

2.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the compound. A reversed-phase method is typically suitable for purine derivatives.

ParameterRecommended Conditions
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Elution Program Gradient: 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.

  • ¹H NMR: Will provide information on the number of different types of protons and their chemical environments. Expected signals include those for the purine ring protons, the benzyl group protons, and the cyclohexyl group protons.

  • ¹³C NMR: Will confirm the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

2.4 Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a precise determination of the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Expected Ion: The protonated molecule [M+H]⁺ should be observed in the positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition.

Section 3: Preliminary Biological Evaluation

Based on the known activities of related 6,9-disubstituted purines, initial biological screening of N-Benzyl-9-cyclohexyl-9H-purin-6-amine should focus on its potential as an anticancer agent.

3.1 In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential is to assess the compound's cytotoxicity against a panel of cancer cell lines.

Recommended Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[3]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-Benzyl-9-cyclohexyl-9H-purin-6-amine (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at 515 nm.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀).

3.2 Mechanistic Assays

Should the compound exhibit significant cytotoxicity, further assays can be employed to elucidate its mechanism of action.

AssayPurpose
MTT Assay To assess metabolic activity as an indicator of cell viability.[4]
Apoptosis Assay (Annexin V/PI) To determine if the compound induces programmed cell death.[4]
Cell Cycle Analysis (PI Staining) To investigate the effect of the compound on cell cycle progression.[4]
3.3 Potential Molecular Targets

Given the structural similarities to known bioactive purines, potential molecular targets for N-Benzyl-9-cyclohexyl-9H-purin-6-amine could include:

  • Cyclin-Dependent Kinases (CDKs): Some purine derivatives are known to be potent inhibitors of CDKs, which are key regulators of the cell cycle.[5]

  • Other Kinases: The purine scaffold is a common feature in many kinase inhibitors.

A proposed signaling pathway that could be investigated is the CDK-mediated cell cycle regulation:

CDK_Pathway compound N-Benzyl-9-cyclohexyl-9H-purin-6-amine cdk CDK/Cyclin Complex compound->cdk Inhibition rb Rb Phosphorylation cdk->rb cell_cycle Cell Cycle Arrest cdk->cell_cycle Blockade e2f E2F Release rb->e2f transcription Gene Transcription for S-phase e2f->transcription transcription->cell_cycle

Caption: A potential mechanism of action via inhibition of the CDK/Cyclin pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the early-stage research of N-Benzyl-9-cyclohexyl-9H-purin-6-amine. By leveraging established protocols for structurally related compounds, researchers can efficiently synthesize, purify, and characterize this novel molecule. The proposed biological evaluation strategy offers a clear path to understanding its potential as a therapeutic agent. The methodologies and insights presented herein are intended to serve as a foundational resource, empowering scientists to explore the full potential of this promising purine derivative.

References
  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. National Center for Biotechnology Information. [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. National Center for Biotechnology Information. [Link]

  • Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. ACS Publications. [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Annexin V/PI Staining for Apoptosis Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Apoptosis Detection

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Unlike necrosis, which is a chaotic and inflammatory form of cell death resulting from acute injury, apoptosis is a highly regulated, energy-dependent cascade of molecular events.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1] Consequently, the accurate detection and quantification of apoptosis are critical for both basic research and the development of novel therapeutics.

The Annexin V/Propidium Iodide (PI) assay is a widely adopted and robust method for identifying and distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] This guide provides a comprehensive overview of the scientific principles underlying this assay, a detailed step-by-step protocol for its successful implementation, and expert insights into data interpretation and troubleshooting.

The Scientific Principle: A Tale of Two Probes

The power of the Annexin V/PI assay lies in its ability to simultaneously assess two key cellular features: the integrity of the plasma membrane and the externalization of phosphatidylserine (PS).

Annexin V: The Early Apoptosis Sensor

In healthy, viable cells, the plasma membrane exhibits an asymmetric distribution of phospholipids. Phosphatidylserine (PS) is predominantly sequestered to the inner leaflet, facing the cytoplasm.[3][4][5] One of the earliest and most consistent hallmarks of apoptosis is the translocation of PS from the inner to the outer leaflet of the plasma membrane.[6][7][8][9] This event is a result of the caspase-dependent inactivation of "flippase" enzymes, which maintain PS on the inner leaflet, and the activation of "scramblase" enzymes, which facilitate its bidirectional movement.[10][11]

The exposed PS acts as an "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[1][10] Annexin V is a 36 kDa cellular protein that has a high, calcium-dependent affinity for PS.[1][6][12][13] By conjugating Annexin V to a fluorophore, such as fluorescein isothiocyanate (FITC), researchers can specifically label early apoptotic cells where the membrane is still largely intact but PS has been externalized.[1][6]

Propidium Iodide (PI): The Membrane Integrity Indicator

Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[14][15][16] Crucially, PI is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of live or early apoptotic cells.[14][16][17] However, in the later stages of apoptosis or during necrosis, the cell membrane loses its integrity and becomes permeable.[1][8] This allows PI to enter the cell, bind to the DNA in the nucleus, and emit a bright red fluorescence.[1][14]

By using Annexin V and PI in tandem, we can differentiate cell populations based on their staining patterns.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Workflow of Apoptotic Cell Staining.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for Annexin V/PI staining. Optimization may be required depending on the cell type and experimental conditions.

Reagents and Materials
  • Cells of Interest: Treated and untreated (control) populations.

  • Annexin V-FITC (or other fluorophore conjugate): Commercially available.

  • Propidium Iodide (PI) Staining Solution: Commercially available.

  • 10X Binding Buffer: Typically contains HEPES, NaCl, and CaCl2. Dilute to 1X with distilled water before use.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Flow Cytometry Tubes

  • Flow Cytometer

Protocol
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. It is crucial to include both a negative (untreated) control and a positive control (cells treated with a known apoptosis-inducing agent like staurosporine) to validate the assay.[1]

  • Cell Harvesting:

    • Suspension Cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.[1]

    • Adherent Cells: Detach cells using a gentle, non-enzymatic method such as an EDTA-based dissociation buffer.[1] Avoid using trypsin if possible, as it can damage the cell membrane. If trypsin must be used, ensure it is thoroughly washed away.[18] Collect any floating cells from the supernatant as they may be apoptotic.[3][5]

  • Cell Washing: Wash the cells twice with cold PBS to remove any residual media or serum.[1][3] Centrifuge at 300 x g for 5 minutes between washes.[1]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining:

    • Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[7][19] Note: The optimal volume of staining reagents may vary depending on the manufacturer's instructions.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[1] Do not wash the cells after staining.[20]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately, preferably within one hour. Keep samples on ice and protected from light if analysis is slightly delayed.[1][21]

graph G { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Induce Apoptosis & Prepare Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest Cells (Suspension or Adherent)"]; wash1 [label="Wash with Cold PBS"]; resuspend [label="Resuspend in 1X Binding Buffer at 1x10^6 cells/mL"]; aliquot [label="Aliquot 100 µL (1x10^5 cells) into FACS tubes"]; stain [label="Add Annexin V & PI Reagents"]; incubate [label="Incubate 15-20 min at RT in the dark"]; add_buffer [label="Add 400 µL 1X Binding Buffer"]; analyze [label="Analyze on Flow Cytometer within 1 hour", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> harvest; harvest -> wash1; wash1 -> resuspend; resuspend -> aliquot; aliquot -> stain; stain -> incubate; incubate -> add_buffer; add_buffer -> analyze; }

Figure 2. Experimental Workflow for Annexin V/PI Staining.

Data Analysis and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on unstained and single-stained controls to delineate the different cell populations.[20]

Interpreting the Quadrants:
QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (LL) NegativeNegativeLive, healthy cells
Lower Right (LR) PositiveNegativeEarly apoptotic cells
Upper Right (UR) PositivePositiveLate apoptotic or necrotic cells
Upper Left (UL) NegativePositiveNecrotic cells (potentially due to mechanical injury)

Table 1: Interpretation of Annexin V/PI Staining Results.[3]

A typical gating strategy involves first gating on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.[22] Then, a doublet discrimination gate is applied using FSC-Height versus FSC-Area.[22] Finally, the resulting single-cell population is visualized on an Annexin V versus PI plot to quantify the different cell fates.[22]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High background in control cells - Over-trypsinization or harsh cell handling causing membrane damage.[18][20]- Cells are overgrown or unhealthy.[20]- Use a gentle, non-enzymatic cell detachment method.[1]- Handle cells gently during pipetting.[18]- Use cells in the logarithmic growth phase.[20]
Weak or no Annexin V signal - Insufficient calcium in the binding buffer.[20]- Reagent degradation.- Ensure the 1X Binding Buffer is correctly prepared and contains calcium.[20]- Use a positive control to verify the activity of the Annexin V conjugate.[20]
High PI staining in all samples - Cells were permeabilized during preparation.- Delayed analysis after staining.- Handle cells gently to maintain membrane integrity.[18]- Analyze samples as soon as possible after staining.[21]
Annexin V+/PI+ in control - Spontaneous apoptosis in culture.- Mechanical stress during harvesting.- Ensure optimal cell culture conditions.- Be gentle during cell harvesting and washing steps.[18]
Spectral overlap (e.g., with GFP) - Emission spectra of the Annexin V fluorophore and another fluorescent protein overlap.- Choose an Annexin V conjugate with a different fluorophore (e.g., PE, APC) that has minimal spectral overlap with the other fluorescent protein.[20]- Perform proper compensation using single-stained controls.[20]

Table 2: Common Troubleshooting Scenarios.

Conclusion

The Annexin V/PI staining assay is a powerful and informative tool for the quantitative analysis of apoptosis.[1] By understanding the underlying principles of PS externalization and membrane integrity, and by adhering to a carefully executed protocol, researchers can obtain reliable and reproducible data. This, in turn, facilitates a deeper understanding of cell death mechanisms in both health and disease, ultimately advancing drug discovery and development.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Huggins, M. A., et al. (2022). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. Journal of Biological Chemistry, 298(7), 102034. [Link]

  • Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. [Link]

  • Naito, M., et al. (1997). Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis. Blood, 90(5), 2063-2070. [Link]

  • Huggins, M. A., et al. (2022). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. Journal of Biological Chemistry, 298(7), 102034. [Link]

  • Zu, Z., et al. (1999). Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression. Biochemical and Biophysical Research Communications, 266(2), 504-511. [Link]

  • Cheng, T. W., & Chang, Y. T. (2018). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology, 9, 2187. [Link]

  • Engelbrecht-Roberts, M., et al. (2021). The gating strategy for the Annexin-V/PI apoptosis analysis. ResearchGate. [Link]

  • Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences, 53(6), 527-532. [Link]

  • Abbkine. Annexin V-FITC/PI Apoptosis Kit. Abbkine. [Link]

  • Duggan, R. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. [Link]

  • Wikipedia. Propidium iodide. Wikipedia. [Link]

  • Nacalai Tesque, Inc. Annexin V-FITC Apoptosis Detection Kit. Nacalai Tesque, Inc. [Link]

  • Elabscience. Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. Elabscience. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Wang, J., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry, 81(6), 2410–2414. [Link]

  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • ResearchGate. Mechanism of Annexin V binding with phosphatidylserine of cell membrane. ResearchGate. [Link]

  • Frontiers. Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Viable, late and early apoptotic fractions were identified using Annexin V. B, Cell cycle analysis using PI. Frontiers. [Link]

  • Schkolnik, K., et al. (2016). Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion. Scientific Reports, 6, 32373. [Link]

  • ResearchGate. (2022, October 21). How should I gate my Annexin V/PI data?. ResearchGate. [Link]

  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. Elabscience. [Link]

  • Wlodkowic, D., et al. (2009). Apoptosis assays with lymphoma cell lines: problems and pitfalls. British Journal of Cancer, 101(9), 1544-1551. [Link]

  • ResearchGate. (2015, July 6). What is wrong with my Annexin V and PI staining cell cytometry experiment?. ResearchGate. [Link]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Synthetic Purine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Synthetic purine analogues are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous antiviral, anticancer, and immunosuppressive agents. The efficacy and safety of these compounds are critically dependent on their purity. This application note provides a comprehensive guide to developing robust and efficient High-Performance Liquid Chromatography (HPLC) purification methods for this important class of molecules. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern separation, enabling researchers to make informed, logical decisions during method development. This guide details a strategic workflow from initial analytical method development to preparative scale-up, including a detailed protocol for a model compound and an extensive troubleshooting guide.

Foundational Principles: The Chemistry of Purine Analogue Separation

Success in HPLC purification begins with a deep understanding of the analyte's physicochemical properties. Purine analogues are nitrogen-containing heterocyclic compounds, and their behavior on a reversed-phase (RP) column is dictated by a combination of hydrophobicity and ionizability.[1][2][3]

  • Hydrophobicity: The core purine structure is relatively polar. However, synthetic analogues often incorporate various substituents (e.g., benzyl groups, alkyl chains) that increase their hydrophobicity.[4] The overall hydrophobicity of the molecule will determine its general retention on a non-polar stationary phase like C18. More hydrophobic analogues will be more strongly retained.

  • Ionizability (pKa): The multiple nitrogen atoms within the purine ring system can be protonated or deprotonated depending on the pH of the mobile phase.[2] These "pyridine-type" nitrogens are weakly basic and can become protonated under acidic conditions.[2] This ionization state is a critical lever for manipulating retention and improving peak shape. When a basic compound is protonated (positively charged), its interaction with the non-polar stationary phase is reduced, leading to earlier elution. Conversely, in its neutral state, it will be retained longer.

A common challenge in purifying purine analogues and other basic compounds is peak tailing.[5] This often results from secondary interactions between protonated basic analytes and residual, negatively charged silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6]

Strategic Method Development: A Self-Validating Workflow

A systematic approach to method development is essential for achieving optimal purity and yield.[7][8] The process begins at the analytical scale to conserve precious sample and solvent before scaling up to preparative chromatography.[9]

The Method Development Workflow

The following diagram outlines the logical progression for developing a purification method from the ground up.

HPLC_Workflow cluster_analytical Phase 1: Analytical Method Development cluster_prep Phase 2: Preparative Scale-Up A Step 1: Analyte Assessment - Estimate Polarity - Determine UV Maxima - Check Solubility B Step 2: Initial Column & Mobile Phase Selection - C18 Column (General Purpose) - A: H2O + 0.1% FA or TFA - B: ACN or MeOH + 0.1% FA or TFA A->B C Step 3: Run Fast Scouting Gradient (e.g., 5-95% B in 5 min) - Identify target peak retention time B->C D Step 4: Optimize Gradient & Peak Shape - Flatten gradient around target peak - Adjust pH/additive if tailing occurs C->D E Step 5: Perform Loading Study - Inject increasing amounts - Monitor for peak broadening/distortion D->E F Step 6: Select Preparative Column - Same chemistry & particle size - Larger ID (e.g., 21.2 mm) E->F Optimized Method Ready for Scale-Up G Step 7: Scale Method Parameters - Use scaling calculator for flow rate & gradient - Calculate injection volume F->G H Step 8: Perform Purification Run - Collect fractions based on UV signal G->H I Step 9: Analyze Fractions & Pool - Inject small aliquot of each fraction - Pool pure fractions H->I J Step 10: Product Isolation - Evaporate solvent (e.g., lyophilization) I->J

Sources

High-Throughput Synthesis and Chemoselective Purification of a 6,9-Disubstituted Purine Library

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Combinatorial Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Rationale & Mechanistic Design

The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Developing a focused combinatorial library of 6,9-disubstituted purines requires a highly robust, scalable, and regioselective synthetic strategy.

As an application scientist, I approach library synthesis not merely as a sequence of reactions, but as a continuous, self-validating system. The most efficient route to 6,9-disubstituted purines leverages 6-chloropurine as the universal starting material[1]. The strategy is executed in two critical phases:

  • Regioselective N9-Alkylation: The purine ring is an ambidentate nucleophile. Deprotonation yields a purinyl anion that can be alkylated at both the N7 and N9 positions. While N9 is the thermodynamically favored product, kinetic N7-alkylation is unavoidable. To bypass bottleneck-inducing chromatographic separations, we utilize a chemoselective solid-supported purification method that exploits the differential basicity and dipole moments of the N7/N9 regioisomers[2].

  • Microwave-Assisted C6 SN​Ar : The C6 position of the purine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. By employing microwave irradiation, we rapidly overcome the activation energy barrier required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution ( SN​Ar ), drastically reducing reaction times from days to minutes while suppressing thermal degradation[3].

Workflow Visualization

The following diagram illustrates the logical progression of our two-step library synthesis, highlighting the chemoselective purification bottleneck resolution.

G Start 6-Chloropurine (Starting Material) Alk N9-Alkylation R9-X, K2CO3, DMF Start->Alk Mix N9 / N7 Regioisomer Mixture Alk->Mix Purify Chemoselective Purification (Dowex-50W-X8 Resin) Mix->Purify Differential basicity separation Int N9-Alkyl-6-chloropurine (Purified Intermediate) Purify->Int >90% N9 purity SNAr Microwave SNAr R6-NH2, DIPEA, n-BuOH Int->SNAr Parallel array synthesis Lib 6,9-Disubstituted Purine Library SNAr->Lib High-throughput generation

Caption: Workflow for the high-throughput synthesis and purification of a 6,9-disubstituted purine library.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the success of the reaction is intrinsically linked to an easily observable physicochemical change, ensuring quality control at every node of the library generation.

Protocol A: Regioselective N9-Alkylation and Chemoselective Purification

Causality: Potassium carbonate ( K2​CO3​ ) is chosen as the base because its limited solubility in DMF provides a slow, controlled release of the purinyl anion, minimizing polyalkylation. The subsequent use of Dowex-50W-X8 resin selectively scavenges the N7-isomer due to its higher localized electron density and distinct basicity profile compared to the N9-isomer[2].

Step-by-Step Methodology:

  • Reaction Setup: To a 0.2 M solution of 6-chloropurine (1.0 equiv) in anhydrous DMF, add finely powdered anhydrous K2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes to allow anion formation.

  • Alkylation: Dispense the desired alkyl halide ( R9−X , 1.2 equiv) dropwise. Heat the reaction block to 40°C and agitate for 12 hours.

  • Quench & Extract: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (to effectively remove DMF). Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • Chemoselective Scavenging: Dissolve the crude N7/N9 mixture in a minimum amount of MeOH/DCM (1:9). Pass the solution through a solid-phase extraction (SPE) cartridge loaded with AG Dowex-50W-X8 resin ( H+ form).

  • Elution: Elute with DCM. The N9-alkyl-6-chloropurine passes through the cartridge, while the N7-isomer is retained on the acidic resin.

  • Self-Validation Check: Analyze via LC-MS. The starting material 6-chloropurine elutes early. The purified product must show a single peak with the characteristic chlorine isotopic cluster (M and M+2 in a 3:1 ratio). 1H -NMR will confirm N9-alkylation via the downfield shift of the C8-proton (~8.5 ppm) and the absence of the N9-H broad singlet.

Protocol B: Parallel C6- SN​Ar via Microwave Irradiation

Causality: Conventional heating for SN​Ar at the C6 position can take 24–48 hours, leading to thermal degradation and side reactions. Microwave irradiation provides direct dielectric heating, accelerating the nucleophilic attack of the amine on the C6-carbon[3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophilic center.

Step-by-Step Methodology:

  • Array Preparation: In a 96-well microwave-compatible reactor block, dispense 0.1 M solutions of the purified N9-alkyl-6-chloropurine intermediates (1.0 equiv) in n-butanol (n-BuOH).

  • Nucleophile Addition: Add the respective primary or secondary amines ( R6−NH2​ , 1.5 equiv) and DIPEA (2.0 equiv) to each well.

  • Microwave Irradiation: Seal the block and subject it to microwave irradiation at 120°C for 20 minutes. (Ensure the microwave synthesizer is set to dynamic power modulation to maintain a strict 120°C limit).

  • Solvent Removal: Evaporate the n-BuOH using a centrifugal vacuum concentrator (e.g., Genevac) at 45°C.

  • High-Throughput Purification: Purify the library using automated preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

  • Self-Validation Check: The successful displacement of the chlorine atom is instantly validated by mass spectrometry. The distinct 3:1 (M : M+2) isotopic pattern of the intermediate will completely disappear, replaced by a single sharp [M+H]+ peak corresponding to the exact mass of the target 6,9-disubstituted purine.

Quantitative Data Presentation

The table below summarizes the expected yield and purity matrix for a representative subset of the combinatorial library, demonstrating the robustness of the dual-step protocol across varying steric and electronic profiles.

EntryR9 Substituent (Alkylating Agent)R6 Nucleophile (Amine)Isolated Yield (%)LC-MS Purity (%)
1 Benzyl bromideMorpholine88%>98%
2 Benzyl bromideCyclopentylamine85%>97%
3 Methyl iodidePiperazine82%>95%
4 Cyclopentyl bromideBenzylamine89%>98%
5 2-Bromoethyl methyl etherAniline*71%>92%
6 Isobutyl bromideN-Methylpiperazine84%>96%

*Note: Anilines are weaker nucleophiles than aliphatic amines. To maintain high yields for electron-deficient anilines, the microwave irradiation time in Protocol B should be extended to 35 minutes.

References

  • Chemoselective High-Throughput Purification Mediated by Solid-Supported Reagents Its Application to the First 6,9-Disubstituted Purine Library Synthesis Combinatorial Chemistry & High Throughput Screening / Bentham Science Publishers URL
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review RSC Publishing URL
  • Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction The Journal of Organic Chemistry - ACS Publications URL

Sources

Application Note & Protocol: Investigating the Anti-Proliferative Effects of N-Benzyl-9-cyclohexyl-9H-purin-6-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Substituted Purines in Oncology

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous molecules and therapeutic agents.[1] In oncology, the targeted modification of this heterocyclic system has yielded potent inhibitors of key cellular processes, particularly cell cycle regulation and proliferation signaling.[2] The 6,9-disubstituted purine class of molecules, to which N-Benzyl-9-cyclohexyl-9H-purin-6-amine belongs, has emerged as a promising framework for developing novel anti-tumor agents.[3][4]

This document provides a comprehensive guide for researchers utilizing N-Benzyl-9-cyclohexyl-9H-purin-6-amine. While extensive data on this specific molecule is emerging, its structural similarity to known kinase inhibitors allows us to postulate a mechanism of action and design a robust experimental framework for its characterization. Structurally related purine derivatives have demonstrated potent inhibitory effects against Cyclin-Dependent Kinases (CDKs), master regulators of the cell cycle.[5][6] Therefore, the protocols detailed herein are designed to rigorously evaluate the compound's efficacy as an anti-proliferative agent, focusing on its potential as a CDK inhibitor.

Postulated Mechanism of Action: Targeting the Cell Cycle Engine

Dysregulation of the cell cycle is a hallmark of cancer.[6] CDKs and their regulatory cyclin partners form complexes that phosphorylate target proteins, such as the Retinoblastoma protein (Rb), to drive the cell through distinct phases (G1, S, G2, M). We hypothesize that N-Benzyl-9-cyclohexyl-9H-purin-6-amine functions as an ATP-competitive inhibitor of CDK/Cyclin complexes. By blocking the kinase activity of these complexes, the compound is expected to prevent the phosphorylation of key substrates, leading to cell cycle arrest and, subsequently, apoptosis. This mode of action is shared by several purine-based anticancer agents.[2][7]

CDK_Pathway_Inhibition cluster_G1_S G1 to S Phase Transition cluster_Inhibition CDK46 CDK4/6 CDK46_CyclinD Active CDK4/6- Cyclin D Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK46_CyclinD->Rb phosphorylates Compound N-Benzyl-9-cyclohexyl -9H-purin-6-amine Compound->CDK46_CyclinD inhibits caption Postulated mechanism of N-Benzyl-9-cyclohexyl-9H-purin-6-amine. Viability_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Allow Cells to Adhere (24h) A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add CCK-8/MTT Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (450nm) F->G H 8. Calculate % Viability & Determine IC50 G->H caption Workflow for determining compound IC50 via cell viability assay. Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V & Propidium Iodide (PI) D->E F 6. Incubate in Dark (15 min) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H caption Workflow for quantifying apoptosis via Annexin V/PI staining.

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

  • Harvesting: Collect all cells as described in the cell cycle protocol.

  • Staining: Wash the cells with cold PBS and resuspend them in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI-: Live cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

      • An increase in the Annexin V+ populations in treated cells compared to controls indicates the induction of apoptosis.

[2]### 7. Data Presentation: Comparative Cytotoxicity

While IC50 values for N-Benzyl-9-cyclohexyl-9H-purin-6-amine must be determined experimentally, data from structurally related compounds can provide a preliminary assessment of potential efficacy.

CompoundCancer Cell LineIC50 (µM)Source
N-Benzyl-9-cyclohexyl-9H-purin-6-amine User-determinedUser-determinedYour Experiment
N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamineHCT116 (Colon)2.1
Cisplatin (Reference Drug)HCT116 (Colon)4.2
5-Fluorouracil (Reference Drug)HCT116 (Colon)0.877
Disclaimer: Data for compounds other than N-Benzyl-9-cyclohexyl-9H-purin-6-amine are for structurally related molecules and are provided for comparative context only.

References

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC. Available at: [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. Available at: [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC. Available at: [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine - PubMed. Available at: [Link]

  • (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine - ResearchGate. Available at: [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - MDPI. Available at: [Link]

  • Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP. Available at: [Link]

  • Study suggests GLP-1 medications potentially linked to lower cancer risk. Available at: [Link]

  • CELL CULTURE PROTOCOLS. Available at: [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assay. Available at: [Link]

  • GLP-1 Receptor Agonists May Modestly Reduce Risk of Fourteen Obesity-Related Cancers for People with Diabetes - ASCO. Available at: [Link]

  • Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed. Available at: [Link]

  • ASCO 2025: GLP-1 agonists show potential in reducing obesity-related cancer risk. Available at: [Link]

  • Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic) - YouTube. Available at: [Link]

  • New Data Suggest GLP-1s May Improve Survival in Patients With Cancer and Diabetes. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - MDPI. Available at: [Link]

  • Induction of the apoptosis-promoting protein Bak by perillyl alcohol in pancreatic ductal adenocarcinoma relative to untransformed ductal epithelial cells - PubMed. Available at: [Link]

  • GLP-1 drugs and cancer treatment: Research and risks - YouTube. Available at: [Link]

  • Dimethoxytolyl propylresorcinol induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway - Journal of Cancer. Available at: [Link]

Sources

Application Note: Comprehensive Protocols for Evaluating the Antiviral Activity of Purine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purine derivatives and nucleoside analogs (e.g., Remdesivir, Acyclovir, Ribavirin) represent a foundational class of antiviral therapeutics[1]. These compounds function as prodrugs; they are biologically inactive until host cellular kinases phosphorylate them into their active triphosphate forms[1]. Once activated, they act as competitive substrates for viral enzymes—such as the RNA-dependent RNA polymerase (RdRp) in RNA viruses or the viral DNA polymerase in herpesviruses—ultimately leading to premature chain termination and the cessation of viral replication[1].

Because the efficacy of a purine derivative is strictly dependent on intracellular uptake and host-mediated phosphorylation, cell-free biochemical assays often fail to predict true in vivo efficacy. Therefore, evaluating these compounds requires cell-based phenotypic assays that preserve the host-virus dynamic[2].

Mechanism A Purine Derivative (Prodrug) B Cellular Kinases (Phosphorylation) A->B Cellular Uptake C Active Triphosphate Analog B->C Activation D Viral Polymerase (RdRp / DNA Pol) C->D Competitive Binding E Chain Termination & Viral Inhibition D->E Halts Replication

Mechanism of action of purine nucleoside analogs leading to viral chain termination.

Experimental Design: Building a Self-Validating System

To ensure scientific integrity and trustworthiness, every antiviral screening protocol must operate as a self-validating system. This requires the integration of strict internal controls to rule out false positives caused by compound toxicity[2]. A validated assay must include:

  • Mock-Infected / Untreated Control: Establishes the 100% cell viability baseline.

  • Virus-Infected / Untreated Control: Establishes maximal viral cytopathogenicity (0% inhibition).

  • Positive Drug Control: Utilizes an established purine analog (e.g., Remdesivir for SARS-CoV-2, Acyclovir for HSV) to validate the assay's sensitivity and dynamic range[3].

  • Parallel Cytotoxicity Screening (CC50): The compound must be tested on uninfected cells under identical conditions to ensure that the observed reduction in viral load is not merely an artifact of host cell death[2][4].

Step-by-Step Methodologies

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay indirectly measures a compound's ability to protect host cells from virus-induced cell death. It is highly scalable and serves as the primary high-throughput screen (HTS) for novel purine derivatives[2].

Step-by-step Procedure:

  • Cell Seeding: Seed permissive host cells (e.g., Vero E6 for coronaviruses) into 96-well clear-bottom plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO2 to allow adherence[3][5].

  • Compound Preparation: Prepare 3-fold or 10-fold serial dilutions of the purine derivative in an assay medium containing reduced serum (e.g., 2% FBS). Maintain the final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity[3].

  • Infection & Co-Treatment: Aspirate the growth medium. Add the serially diluted compounds and the viral inoculum simultaneously. Use a predetermined Multiplicity of Infection (MOI, typically 0.01 to 0.1) that is calibrated to cause 80-90% cell death in the untreated virus control within the assay timeframe[5].

  • Incubation: Incubate the plates for 72–96 hours without media exchange[5].

  • Viability Readout: Add a cell viability reagent (e.g., Neutral Red or CellTiter-Glo) according to the manufacturer's instructions. Measure absorbance or luminescence.

  • Analysis: Calculate the half-maximal effective concentration (EC50) using a 4-parameter logistic non-linear regression model[3].

Protocol 2: Plaque Reduction Assay (The Gold Standard)

While the CPE assay measures host viability, the plaque reduction assay directly quantifies the number of infectious viral particles. This is critical for evaluating purine derivatives, as some analogs may significantly reduce viral shedding without fully rescuing the host cell from initial cytopathic stress[1].

Step-by-step Procedure:

  • Monolayer Preparation: Seed cells in 6-well plates ( 5×105 cells/well) and incubate until a 90-100% confluent monolayer is formed.

  • Viral Adsorption: Inoculate the wells with approximately 50-100 Plaque Forming Units (PFU) of the virus. Incubate for 1 hour at 37°C. Causality note: Rock the plates every 15 minutes to prevent the monolayer from drying and to ensure even viral distribution.

  • Semisolid Overlay: Aspirate the viral inoculum to remove unbound virions. Overlay the cells with a semisolid medium (e.g., 1% agarose or methylcellulose in DMEM) containing the serially diluted purine derivatives[6]. Causality note: The semisolid overlay is crucial; it restricts the diffusion of newly released virions, forcing them to infect only immediately adjacent cells, thereby forming localized, quantifiable zones of cell death (plaques).

  • Incubation & Fixation: Incubate for 3-5 days. Fix the cells by adding 4% formaldehyde directly over the agar plug for 1 hour, then carefully remove the plug and stain the monolayer with 0.1% crystal violet[5].

  • Quantification: Count the distinct plaques. The EC50 is defined as the drug concentration that reduces the plaque count by 50% relative to the untreated virus control[1].

Workflow cluster_assays 5. Readout Methodologies A 1. Cell Seeding (Permissive Cell Line) B 2. Viral Infection (Defined MOI / PFU) A->B C 3. Drug Treatment (Serial Dilutions) A->C D 4. Incubation (72-96 Hours) B->D C->D E1 CPE Reduction (Cell Viability) D->E1 E2 Plaque Assay (Infectious Particles) D->E2 E3 qRT-PCR (Viral RNA Yield) D->E3 F 6. Data Analysis (Calculate EC50, CC50, SI) E1->F E2->F E3->F

Self-validating experimental workflow for screening antiviral purine derivatives.

Data Presentation & Interpretation

The ultimate metric for evaluating a novel purine derivative is the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration to the 50% effective concentration ( SI=CC50​/EC50​ )[4]. An SI > 10 is generally the minimum threshold for a compound to be considered a viable therapeutic lead, ensuring that the antiviral mechanism occurs at concentrations well below the threshold of host cell toxicity[4].

Table 1: Representative Quantitative Data for Standard Purine Derivatives

The following data summarizes expected ranges for well-characterized purine derivatives across different assay formats, serving as a benchmarking guide for novel compound evaluation.

CompoundTarget VirusAssay MethodologyExpected EC50 (µM)Expected CC50 (µM)Selectivity Index (SI)
Remdesivir SARS-CoV-2Plaque Reduction0.40 - 1.20> 100> 80
Remdesivir SARS-CoV-2CPE Reduction4.34 - 8.25> 100> 12
Acyclovir HSV-1Plaque Reduction0.50 - 2.00> 200> 100
Nirmatrelvir *SARS-CoV-2CPE Reduction1.25 - 1.75> 100> 50

(Note: Nirmatrelvir is included as a comparative non-purine baseline[5][7]. Differences in Remdesivir EC50 between Plaque and CPE assays highlight the necessity of multi-tiered testing[5].)

Sources

Application Notes and Protocols for the Crystallization of Purine Analogues for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of the three-dimensional structure of purine analogues is fundamental to understanding their biological activity, guiding drug design, and elucidating mechanisms of action. X-ray crystallography remains the gold standard for providing atomic-level resolution of these molecules, either alone or in complex with their biological targets. However, obtaining diffraction-quality crystals is often a significant bottleneck. This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the successful crystallization of purine analogues. We will delve into pre-crystallization requirements, core methodologies, screening strategies, and optimization techniques, equipping researchers with the knowledge to navigate the complexities of crystal growth for this important class of molecules.

Introduction: The Structural Imperative of Purine Analogues

Purine analogues are a cornerstone of modern pharmacology and biochemical research. By mimicking endogenous purines like adenine and guanine, they can modulate the activity of critical enzymes and receptors involved in cellular signaling, metabolism, and replication. Their applications span from chemotherapy (e.g., 6-mercaptopurine) and antiviral therapy (e.g., acyclovir) to immunosuppression.[1][2] The efficacy and specificity of these molecules are intrinsically linked to their precise three-dimensional geometry and their interactions with biological macromolecules.

X-ray crystallography provides an unparalleled view of this molecular architecture.[3] A high-resolution crystal structure can reveal key pharmacophoric features, guide the rational design of next-generation analogues with improved potency and selectivity, and illuminate structure-activity relationships (SAR).[4][5] This guide is designed to serve as a detailed resource for researchers, scientists, and drug development professionals embarking on the crystallization of purine analogues.

Part 1: Pre-Crystallization - The Foundation of Quality Crystals

Success in crystallization is overwhelmingly dependent on the quality of the starting material. Rigorous preparation and characterization before setting up crystallization trials cannot be overstated.

Purity: The Non-Negotiable Prerequisite

The homogeneity of the sample is the single most critical variable in a crystallization experiment. Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disordered crystals that diffract poorly.

  • Causality: A crystal is a highly ordered, repeating array of molecules. Impurities disrupt this periodicity, much like a misplaced brick would compromise the integrity of a wall. Even small amounts of contaminants can poison crystal growth surfaces, arresting development.

  • Validation Protocol:

    • Purity Assessment: Aim for a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC is particularly useful for identifying and quantifying soluble impurities.[7]

    • Purification: If purity is insufficient, purification via methods such as recrystallization from a bulk solvent or column chromatography is essential.

    • Final Check: Always re-assess purity after any final purification or salt-formation steps.

Solubility: Defining the Starting Point

Many purine analogues exhibit poor aqueous solubility due to their hydrophobic, aromatic ring systems.[8][9] A thorough understanding of your compound's solubility is crucial for preparing a clear, homogenous stock solution—the starting point for all crystallization experiments.

  • Causality: Crystallization requires achieving a state of supersaturation from an initially undersaturated, clear solution. If the compound is not fully dissolved at the outset, you are starting with a solid suspension, not a solution, making controlled crystallization impossible.

  • Solubility Screening Protocol:

    • Prepare a panel of relevant solvents and buffers (see Table 1).

    • Add a small, known amount of the purine analogue (e.g., 1-2 mg) to a fixed volume of solvent (e.g., 100 µL) in a clear microcentrifuge tube.

    • Vortex and observe. If dissolved, add more compound incrementally until saturation is reached (solid material persists).

    • If not dissolved, gentle heating or sonication may be attempted, but be mindful of compound stability.

    • Record the approximate solubility (e.g., in mg/mL) for each condition. This data is vital for designing your screening experiments.

Table 1: Common Solvents and Buffers for Solubility Screening of Purine Analogues

Solvent/Buffer SystemRationaleCommon Examples
Aqueous Buffers Mimics physiological conditions; pH control is critical.MES, HEPES, Tris-HCl, Phosphate Buffer
Organic Solvents For highly hydrophobic analogues.DMSO, Ethanol, Methanol, Acetonitrile
Co-Solvent Systems Balances aqueous and organic properties.Water/Ethanol mixtures, Water/DMSO mixtures
Extreme pH Can ionize the molecule to increase solubility.Dilute HCl, Dilute NaOH

Note: When using organic solvents like DMSO for co-crystallization with proteins, the final concentration should ideally be kept below 5% to avoid protein denaturation.[10]

Part 2: Achieving Supersaturation - Core Crystallization Methods

Crystallization is the controlled precipitation of a solute from a supersaturated solution. The goal is to approach the supersaturation zone slowly and carefully, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous solid.

Workflow: From Soluble Sample to Crystal

G cluster_prep Pre-Crystallization cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization Purity Purity Assessment (>95%) Solubility Solubility Screening Purity->Solubility Stock Prepare Homogenous Stock Solution Solubility->Stock Screen Set Up Sparse Matrix Screens (Vapor Diffusion, Microbatch) Stock->Screen Use stock solution Incubate Incubate & Monitor Screen->Incubate Hits Identify 'Hits' (Crystals, Precipitate, etc.) Incubate->Hits Observe results Optimize Optimize Conditions (Grid Screens, Seeding) Hits->Optimize Refine 'hit' conditions Diffraction Harvest & Test Diffraction Optimize->Diffraction Mount best crystals

Caption: General workflow for purine analogue crystallization.

Vapor Diffusion

This is arguably the most popular and effective method for screening crystallization conditions, especially when sample material is limited.[6][11] It relies on the slow removal of water from a droplet containing the purine analogue and a precipitant, gradually increasing the concentration of both towards supersaturation.[12]

  • Principle: A drop containing the sample and a precipitant solution is sealed in a chamber with a much larger reservoir of the same precipitant at a higher concentration. Water vapor diffuses from the drop (lower solute concentration) to the reservoir (higher solute concentration), slowly concentrating the drop and inducing crystallization.[13][14]

  • Methods:

    • Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted over the reservoir.[12]

    • Sitting Drop: The drop is placed on a pedestal within the reservoir well.[11]

Protocol 1: Hanging Drop Vapor Diffusion Setup
  • Prepare Reservoir: Pipette 500 µL of the reservoir solution (crystallization screen condition) into the well of a 24-well VDX plate or similar.

  • Grease the Well: Apply a thin, continuous bead of vacuum grease to the rim of the well.[12]

  • Prepare Drop: On a clean, siliconized coverslip, pipette 1 µL of your purine analogue stock solution.

  • Add Precipitant: Add 1 µL of the reservoir solution to the drop containing your compound. Pipette up and down gently once to mix, avoiding bubbles. The ratio can be varied (e.g., 2:1, 1:2) for optimization.

  • Seal: Carefully invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.

  • Incubate: Store the plate in a stable, vibration-free environment (e.g., a 4°C or 20°C incubator) and monitor periodically using a microscope.

Microbatch Under Oil

The microbatch method is a non-equilibrium technique particularly well-suited for high-throughput screening and for water-soluble organic salts.[3][15] It involves mixing the sample and precipitant directly, then covering the drop with oil to control the rate of water evaporation.[16]

  • Principle: The sample and precipitant are mixed at a concentration that is initially undersaturated or metastable. An inert oil layer (e.g., paraffin or silicone oil) covers the droplet. Water slowly evaporates through the oil, concentrating the drop and driving it towards supersaturation.[15] The type of oil can be used to control the evaporation rate.[16]

  • Advantages: This method allows for the screening of a vast number of conditions with minimal sample consumption, often just a few hundred milligrams for a 96-well plate.[15]

Protocol 2: Microbatch Under-Oil Setup
  • Prepare Plate: Using a 96-well microbatch plate (e.g., MRC Under Oil Plate), dispense 20-50 µL of an appropriate oil (e.g., paraffin oil for slow evaporation, Al's Oil for faster evaporation) into each well.[16]

  • Dispense Reagent: Pipette 100-200 nL of the crystallization screen reagent into the oil.

  • Dispense Sample: Pipette 100-200 nL of your purine analogue stock solution directly into the reagent drop under the oil. The oil will encapsulate the mixed drop.

  • Seal & Incubate: Seal the plate with an optically clear film. Incubate at a stable temperature and monitor for crystal growth.

Part 3: Navigating Chemical Space - Screening & Optimization

The initial search for crystallization conditions involves sampling a wide range of chemical parameters using sparse matrix screens.[17][18] These screens contain a curated set of diverse conditions that have historically been successful.

Table 2: Key Parameters for Crystallization Screening

ParameterRole in CrystallizationCommon Examples & Ranges
Precipitant Reduces the solubility of the purine analogue, driving supersaturation.Salts: Ammonium sulfate (0.5-2.5 M), NaCl (0.5-3.0 M)Polymers: Polyethylene Glycol (PEG) 400-8000 (5-30% w/v)Organics: 2-Methyl-2,4-pentanediol (MPD), Isopropanol (5-20% v/v)
pH Affects the charge state, solubility, and intermolecular interactions of the purine analogue.Buffers: Citrate (pH 3-6), MES (pH 5.5-6.7), HEPES (pH 7-8), Tris (pH 7.5-9)Screen a wide range, e.g., pH 4.0 - 9.0.
Additives Can stabilize specific conformations, mediate crystal contacts, or act as co-formers in co-crystals.[19]Small molecules, salts (e.g., MgCl₂), detergents, co-formers (e.g., carboxylic acids for purine alkaloids).[19]
Temperature Affects solubility and the kinetics of nucleation and growth. Lower temperatures often slow growth, leading to better-ordered crystals.[20]Typically screened at 4°C and 20°C.

Once an initial "hit" is identified (e.g., small crystals, crystalline precipitate), the next step is optimization. This involves systematically varying the parameters around the hit condition in a grid screen to improve crystal size and quality.[21]

Optimization by Seeding

Seeding is a powerful technique to overcome the kinetic barrier of nucleation and to improve crystal quality, especially when spontaneous nucleation is difficult or yields many small, poorly formed crystals.[6]

  • Principle: Introducing microscopic "seed" crystals from a previous experiment into a fresh, equilibrated drop provides a template for new crystal growth, bypassing the stochastic nucleation phase.[22]

Protocol 3: Optimization by Seeding (Streak Seeding)
  • Prepare Seed Stock: In a microcentrifuge tube, add a few initial crystals to 50 µL of a "seed buffer" (the original hit condition). Crush the crystals by vortexing with a seed bead.

  • Set Up New Drops: Prepare fresh crystallization drops (as in Protocol 1) using conditions that are slightly less precipitating than the original hit condition (e.g., 80-90% of the precipitant concentration).

  • Equilibrate: Allow these new drops to equilibrate for several hours to a day. The goal is to have them in a metastable zone—supersaturated but not yet nucleating.

  • Streak: Obtain a cat whisker or similar tool. Dip it into the seed stock, then gently draw it through the equilibrated drop to introduce the seeds.

  • Incubate & Monitor: Reseal the plate and incubate. If successful, larger, well-formed crystals should grow along the streak line.

Part 4: Troubleshooting and Final Considerations

Crystallization is often a process of trial and error. A logical approach to troubleshooting is essential.

Troubleshooting Decision Tree

G Start Observe Crystallization Drop Clear Clear Drop (No Change) Start->Clear Precipitate Amorphous Precipitate Start->Precipitate OilingOut Oily Droplets Start->OilingOut ManySmall Too Many Small Crystals Start->ManySmall GoodCrystals Diffraction-Quality Crystals! Sol_Clear Action: - Increase precipitant/protein conc. - Lower temperature - Try seeding Clear->Sol_Clear Sol_Precipitate Action: - Decrease precipitant/protein conc. - Increase temperature - Use different precipitant Precipitate->Sol_Precipitate Sol_OilingOut Action: - Lower protein/precipitant conc. - Add detergent/additive - Change solvent OilingOut->Sol_OilingOut Sol_ManySmall Action: - Lower supersaturation (less precipitant) - Use seeding with fewer seeds - Optimize temperature ManySmall->Sol_ManySmall

Caption: Decision tree for troubleshooting common crystallization outcomes.

Table 3: Troubleshooting Common Crystallization Problems

ObservationPotential Cause(s)Suggested Solutions
Clear Drop (No Crystals) Solution is undersaturated; nucleation barrier is too high.Increase protein and/or precipitant concentration; try a different, stronger precipitant; use seeding to bypass nucleation.[23]
Amorphous Precipitate Supersaturation was reached too quickly; compound "crashed out."Decrease protein and/or precipitant concentration; slow down equilibration (e.g., larger drops, different oil); increase temperature.[23]
Oiling Out Compound solubility limit is exceeded, but it forms a liquid phase instead of a solid; common with very impure samples or high concentrations.Return to heat and add more solvent; lower the overall concentration; re-purify the compound; try additives that may alter solubility.[23]
Many Small Crystals Excessive nucleation events.Reduce the level of supersaturation (lower precipitant/protein concentration); use microseeding with a more dilute seed stock.[22]
Co-crystallization with Proteins

When crystallizing a purine analogue in complex with a target protein, the principles remain the same but with added complexity. The goal is to find a condition where both the protein and the protein-ligand complex are stable and can be brought to supersaturation.

  • Complex Formation: The protein should be incubated with a molar excess of the purine analogue (e.g., 1:3 to 1:10 protein:ligand ratio) prior to setting up crystallization trials to ensure saturation of the binding site.[10][24][25]

  • Ligand Solubility: As mentioned, if the ligand is dissolved in an organic solvent like DMSO, ensure the final concentration in the protein solution is low enough to not affect protein stability.[10] An alternative is to add the dry compound directly to the protein solution and allow it to dissolve over time.[10]

  • Soaking: An alternative to co-crystallization is to grow crystals of the protein alone (apo-crystals) and then soak them in a solution containing the purine analogue. This can be simpler if apo-crystals are readily available.[24][26]

Conclusion

The crystallization of purine analogues is a multifaceted process that requires careful planning, high-quality starting materials, and a systematic approach to screening and optimization. While challenges such as low solubility and polymorphism can arise, a thorough understanding of the underlying principles of crystal growth, combined with the methodical application of techniques like vapor diffusion, microbatch screening, and seeding, can significantly increase the probability of success. The protocols and insights provided in this guide offer a robust framework for obtaining the high-quality crystals essential for advancing our understanding of these vital therapeutic and biological molecules through X-ray crystallography.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • Lee, C., et al. (2005). Multiwell Microbatch Crystallization on a Thermal Gradient. Crystal Growth & Design, 5(4), 1475-1481. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]

  • IUCr Journals. (2025). Automated microbatch-under-oil phase diagrams to rationalize serial crystallography sample preparation. Retrieved from [Link]

  • Rejman, D., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6893-6913. [Link]

  • Sleziak, R., et al. (2023). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 23(8), 5851-5865. [Link]

  • Słabicki, M., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(19), 10793. [Link]

  • ChemRxiv. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. [Link]

  • ResearchGate. (n.d.). X-ray crystallography of albumin. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • Research Data Leeds Repository. (2025). Data Associated with 'Guanine Crystallization at Physiological pH'. [Link]

  • Jones, W., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design. [Link]

  • Bzowska, A., et al. (1998). Crystallization and preliminary X-ray studies of purine nucleoside phosphorylase from Cellulomonas sp. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 1061-1063. [Link]

  • Słabicki, M., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved from [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Choi, K., & Lu, M. (1995). Crystallization and preliminary x-ray studies on the co-repressor binding domain of the Escherichia coli purine repressor. Proteins, 21(3), 255-257. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Vapor diffusion, nucleation rates and the reservoir to crystallization volume ratio. Retrieved from [Link]

  • Kim, Y., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & Medicinal Chemistry Letters, 15(15), 3569-3571. [Link]

  • Woulfe, J., et al. (2025). Reinke crystals are immunoreactive for purine-synthesizing metabolic enzymes. bioRxiv. [Link]

  • ACS Publications. (2019). Uric Acid Crystallization Interrupted with Competing Binding Agents. Crystal Growth & Design. [Link]

  • Betz, M., et al. (2019). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Cianci, M., et al. (2013). Screening Using Polymorphs for the Crystallization of Protein–Ligand Complexes. Crystal Growth & Design. [Link]

  • ScienceOpen. (n.d.). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Retrieved from [Link]

  • Cook, W. J., et al. (1985). Crystallization and preliminary x-ray investigation of purine-nucleoside phosphorylase from Escherichia coli. Journal of Biological Chemistry, 260(24), 12968-12969. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • MDPI. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Crystals. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design. [Link]

  • Kumar, S., et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. Crystal Growth & Design. [Link]

  • Hampton Research. (2015). Optimization. Retrieved from [Link]

  • Suga, H., & Hayashi, Y. (2014). Protein cocrystallization molecules originating from in vitro selected macrocyclic peptides. Current Opinion in Structural Biology, 26, 82-90. [Link]

  • ResearchGate. (n.d.). Vapor diffusion crystallization techniques. a Hanging drop and b sitting drop setup. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • MDPI. (2019). High-Throughput Crystallization Pipeline at the Crystallography Core Facility of the Institut Pasteur. Crystals. [Link]

  • Cohen, M. B., & Glazer, R. I. (1985). Purine analogs revisited: interference in protein formation. Molecular Pharmacology, 27(3), 349-355. [Link]

  • ACS Publications. (2023). Inhibition of Crystal Nucleation and Growth: A Review. Crystal Growth & Design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-Benzyl-9-cyclohexyl-9H-purin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when synthesizing 6,9-disubstituted purines. Compounds in this class—including N-Benzyl-9-cyclohexyl-9H-purin-6-amine—are highly valued in drug development for their roles as kinase inhibitors, adenosine receptor antagonists, and cytokinin analogs[1].

The synthesis of this target molecule relies on a two-step sequence: N-alkylation of the purine core followed by a nucleophilic aromatic substitution (SNAr) at the C6 position. Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind common failures and provide self-validating protocols to maximize your yield.

Synthesis Workflow

SynthesisWorkflow cluster_optimized Optimized Route (Mitsunobu) cluster_suboptimal Suboptimal Route (Direct Alkylation) Start 6-Chloropurine Step1A Cyclohexanol, PPh3, DIAD THF, 0°C to RT Start->Step1A Step1B Cyclohexyl Bromide, K2CO3 DMF, 80°C Start->Step1B IntA 6-Chloro-9-cyclohexylpurine (High N9 Selectivity) Step1A->IntA 85% Yield Step2 Benzylamine, DIPEA n-BuOH, 90°C IntA->Step2 IntB N7 / N9 Isomer Mixture (Difficult Separation) Step1B->IntB <40% N9 Yield IntB->Step2 Requires prior separation Target N-Benzyl-9-cyclohexyl-9H-purin-6-amine (Target Compound) Step2->Target >90% Yield

Figure 1: Comparative synthesis workflows for N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

Troubleshooting FAQs

Q1: My overall yield is below 30%. Where is the primary loss occurring? A1: The most common point of failure is poor regioselectivity during the initial alkylation step. Direct alkylation of 6-chloropurine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃) places the reaction under thermodynamic control. Because the cyclohexyl group is highly sterically demanding, the energy difference between the N7 and N9 transition states narrows, leading to a significant amount of the undesired N7-cyclohexyl isomer. This mixture directly halves your effective yield before you even reach the amination step.

Q2: How can I suppress the formation of the N7-cyclohexyl isomer? A2: Switch from a direct SN2 alkylation to a Mitsunobu reaction utilizing cyclohexanol. The Mitsunobu protocol operates via a bulky triphenylphosphine-activated intermediate. This massive steric bulk heavily shields the N7 position (which is adjacent to the C6-chlorine atom), kinetically driving the cyclohexyl group to the less hindered N9 position. This mechanistic switch can improve your N9:N7 ratio from a dismal 1.5:1 to >10:1.

Q3: How do I easily distinguish and separate the N9 and N7 isomers during purification? A3: It is well documented in purine chemistry that N9 and N7 isomers exhibit distinct chromatographic behaviors. On normal-phase silica gel TLC, the retention factor (Rf) of the N9 isomer is consistently higher than that of the N7 isomer[2]. This occurs because the N7 isomer possesses a larger overall dipole moment, causing it to interact more strongly with the polar silica stationary phase. Always pool the faster-eluting UV-active spots.

Q4: The SNAr amination (Step 2) is stalling. How can I drive it to completion? A4: The displacement of the C6-chlorine by benzylamine requires overcoming the aromatic stabilization of the purine ring. If the reaction stalls, it is usually due to insufficient thermal energy or poor solvent choice. Utilizing a polar solvent mixture like DMSO with triethylamine, or n-butanol with DIPEA, and heating the reaction to 90 °C ensures complete conversion[3].

Quantitative Data: Alkylation Strategy Comparison

To illustrate the critical importance of selecting the correct alkylation strategy, review the yield comparison table below. Data reflects the synthesis of the 6-chloro-9-cyclohexylpurine intermediate.

Alkylation StrategyReagents & ConditionsMajor IsomerN9:N7 RatioIsolated N9 Yield
Direct SN2 Alkylation Cyclohexyl bromide, K₂CO₃, DMF, 80 °CN91.5 : 135 - 40%
Direct SN2 Alkylation Cyclohexyl bromide, NaH, THF, 0 °C to RTN92.0 : 145 - 50%
Mitsunobu Reaction Cyclohexanol, PPh₃, DIAD, THF, 0 °C to RTN9>10 : 180 - 85%

Self-Validating Experimental Protocols

Step 1: Regioselective Synthesis of 6-Chloro-9-cyclohexylpurine (Mitsunobu Approach)

This protocol utilizes kinetic control to force N9-selectivity.

  • Preparation: Dissolve 6-chloropurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).

  • Reagent Addition: Add cyclohexanol (1.2 eq) to the stirring mixture and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. Causality note: Slow addition controls the exothermic formation of the betaine intermediate, preventing reagent degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The N9 isomer will appear as the major UV-active spot with a higher Rf than the starting material. The reaction mixture will also transition from a cloudy suspension to a clear solution as the insoluble 6-chloropurine is consumed.

  • Workup: Quench with water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure N9 isomer.

Step 2: Amination to N-Benzyl-9-cyclohexyl-9H-purin-6-amine

This protocol utilizes elevated temperatures in a polar solvent to break aromatic stabilization.

  • Preparation: Suspend the purified 6-chloro-9-cyclohexylpurine (1.0 eq) in n-butanol (Alternatively, a DMSO/triethylamine mixture can be used[3]).

  • Reagent Addition: Add benzylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 90 °C and stir for 2–4 hours.

    • Self-Validation Check: As the product forms, the reaction mixture will transition from a suspension to a clear solution. TLC will show complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether or EtOAc.

    • Self-Validation Check: Upon addition of water, the highly lipophilic target compound will readily partition cleanly into the organic layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate under vacuum.

  • Final Polish: Recrystallize the crude product from an ethanol/water mixture to yield the analytically pure N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

optimizing nucleophilic substitution reaction for purine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we know that nucleophilic aromatic substitution (SNAr) on purine scaffolds—particularly 2,6-dichloropurine—presents unique challenges in regioselectivity, yield optimization, and purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to streamline your drug development workflows.

Core Logic: SNAr Optimization Workflow

Before diving into specific troubleshooting scenarios, review our standard decision-making matrix for optimizing SNAr reactions on purine scaffolds.

Purine_SNAr_Optimization Start 2,6-Dichloropurine Starting Material NucEval Evaluate Nucleophile Strength & Sterics Start->NucEval StrongNuc Strong Nucleophiles (1°/2° Amines, Alkoxides) NucEval->StrongNuc MildNuc Mild Nucleophiles (Anilines, Phenols, Thiols) NucEval->MildNuc Thermal Standard Thermal Heating (EtOH, Et₃N, 80-90°C) StrongNuc->Thermal Microwave Microwave Irradiation (Solvent-free, K₂CO₃, 120°C) MildNuc->Microwave C6Prod Regioselective C6-Substitution (Kinetic Control) Thermal->C6Prod Microwave->C6Prod C2Prod Subsequent C2-Substitution (Thermodynamic/Harsh Conditions) C6Prod->C2Prod Add 2nd Nucleophile (e.g., n-BuOH, 120°C)

Logical workflow for optimizing regioselective SNAr on 2,6-dichloropurine based on nucleophile strength.

Troubleshooting FAQs: Mechanistic Causality & Yield Optimization

Q1: Why am I getting a mixture of C2 and C6 substituted products, and how do I force absolute regioselectivity at C6?

Mechanistic Causality: The purine core is a π -deficient heterocycle. In 2,6-dichloropurine, both the C2 and C6 positions are activated for SNAr. However, the C6 position is significantly more electrophilic. When a nucleophile attacks C6, the resulting Meisenheimer intermediate is highly stabilized because the negative charge is effectively delocalized across the adjacent N1 and N7 nitrogen atoms[1].

Solution: To ensure absolute C6 regioselectivity, you must strictly control the thermodynamics. Run the reaction at lower temperatures (80–90 °C) with exactly 1.0 to 1.1 equivalents of the nucleophile. The C6-substituted product is the kinetic product. Once C6 is substituted (e.g., with an amine), the electron-donating effect of the new substituent deactivates the purine ring, making the C2 chlorine highly resistant to further substitution unless harsh conditions (e.g., 120 °C+ in n-butanol) are applied[2].

Q2: My reactions with mild nucleophiles (phenols, anilines) are yielding <30%. How can I optimize this without relying on transition-metal catalysts?

Mechanistic Causality: Chlorine is a relatively poor leaving group. Mild nucleophiles (like PhOH or PhNH 2​ ) lack the intrinsic nucleophilicity to readily displace the C6-chlorine under standard thermal conditions in protic solvents, leading to stalled reactions.

Solution: Transition to solvent-free microwave irradiation . Microwave heating provides rapid, uniform energy transfer directly to the polar reagents, drastically lowering the activation energy barrier for the SNAr transition state[3].

Quantitative Optimization Data: The table below summarizes the optimization parameters for reacting 6-chloropurine derivatives with mild nucleophiles (e.g., phenol).

Reaction ConditionsBase / CatalystTemperatureTimeIsolated Yield (%)
Conventional Heating (EtOH)Et₃N80 °C12 hours< 30%
Microwave (Solvent-free)K₂CO₃100 °C5 minutes65%
Microwave (Solvent-free)K₂CO₃120 °C5 minutes85%
Microwave (Solvent-free)K₂CO₃140 °C5 minutes85% (No further gain)
Q3: I am observing the formation of hypoxanthine (hydrolysis) instead of my desired aminated purine. What is going wrong?

Mechanistic Causality: 6-Chloropurine is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). If there is residual water in your solvent or if you are using an aqueous base (like NaOH), the OH⁻ outcompetes your target nucleophile, quantitatively converting the 6-chloropurine into hypoxanthine via the displacement of the chlorine atom with a hydroxyl group[4].

Solution: Ensure strictly anhydrous conditions. Use dry, polar aprotic solvents (e.g., anhydrous DMF or DCE) and non-nucleophilic organic bases (like DIPEA or Et 3​ N). If using inorganic bases like K 2​ CO 3​ for solvent-free microwave reactions, ensure they are freshly oven-dried.

Standard Operating Procedure: Self-Validating Regioselective C6-Amination

To guarantee reproducibility, we recommend the following self-validating protocol for the C6-amination of 2,6-dichloropurine, optimized for both yield and regioselectivity[5].

Protocol: Microwave-Assisted Synthesis of 2-Chloro-N-alkyl-9H-purin-6-amine

Step 1: Reagent Preparation

  • In a microwave-safe reaction vial, suspend 2,6-dichloropurine (1.0 equiv, e.g., 260 mg, 1.38 mmol) in absolute ethanol (2.0 mL).

  • Causality: Ethanol acts as a green, polar protic solvent that stabilizes the polar transition state of the SNAr reaction while remaining safe for microwave irradiation.

Step 2: Base and Nucleophile Addition

  • Add the aliphatic amine (e.g., cyclohexylamine, 1.1 equiv) and Triethylamine (Et 3​ N, 1.1 equiv) to the suspension.

  • Causality: Et 3​ N acts as an acid scavenger. As the SNAr reaction proceeds, HCl is generated. Without Et 3​ N, the HCl would protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

Step 3: Microwave Irradiation

  • Seal the vial and irradiate the mixture at 90 °C for 1.5 hours in a dedicated microwave synthesizer.

Step 4: Self-Validation Checkpoint (In-Process)

  • Action: Perform Thin Layer Chromatography (TLC) using a mobile phase of CH 2​ Cl 2​ :MeOH (94:6 v/v).

  • Validation Criteria: The reaction is complete when the starting material spot (R f​ 0.8) is entirely consumed, and a single new, lower-mobility spot appears (R f​ 0.55). If multiple lower spots appear, the temperature was too high, causing undesired C2-substitution.

Step 5: Workup and Isolation

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Validation Criteria: A white precipitate should spontaneously form. The mono-substituted C6-product has significantly lower solubility in cold ethanol than the starting materials.

  • Filter the precipitate under vacuum, wash with ice-cold ethanol (1 mL), and dry in vacuo. This typically yields >65% of analytically pure product without the need for column chromatography.

References

  • Title: Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells Source: MDPI URL: [Link]

  • Title: Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: When 6-chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Source: Vaia URL: [Link]

  • Title: System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 Source: PMC (National Institutes of Health) URL: [Link]

Sources

troubleshooting HPLC purification of N-benzyl-purine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on substituted purines (such as kinase inhibitors and nucleoside analogs), mastering their chromatographic behavior is critical. N-benzyl-purines present a unique dichotomy: a highly polar, hydrogen-bonding purine core juxtaposed with a hydrophobic, sterically bulky benzyl group.

This guide synthesizes field-proven methodologies and mechanistic insights to resolve the most stubborn purification bottlenecks.

G Start N-benzyl-purine HPLC Issue Tailing Split Peaks / Tailing Start->Tailing Retention Poor Retention Start->Retention Prep Prep Scale Precipitation Start->Prep pH Adjust pH < 3.0 or > 9.0 (Lock Tautomeric State) Tailing->pH Cause: Tautomerism / Silanols Column Switch to PFP or Polar-Embedded (Enhance π-π / Polar Interactions) Retention->Column Cause: High Polarity Solvent Dilute Sample in Mobile Phase A (Prevent Solvent Shock) Prep->Solvent Cause: Solvent Mismatch

Diagnostic workflow for resolving common N-benzyl-purine HPLC purification issues.

Section 1: Retention & Peak Shape Anomalies

Q: Why am I seeing split peaks or broad tailing for my N-benzyl-purine derivatives? A: Peak splitting in purine derivatives is rarely a column void issue; it is almost always a chemical phenomenon driven by tautomerism and secondary silanol interactions . Purines possess multiple nitrogen atoms (N7 and N9 being the most critical) that can undergo rapid tautomeric shifts. If the rate of interconversion between the N7-H and N9-H tautomers is similar to the chromatographic time scale, the molecule migrates as two distinct populations, resulting in a split or "double" peak[1]. Furthermore, the basic nitrogen atoms strongly interact with unendcapped, acidic silanol groups on the silica stationary phase, causing severe tailing[2].

The Fix (Self-Validating System): You must lock the ionization state of the purine. Because purines typically have pKa values around 2.5 and 9.0, running at a neutral pH (e.g., water/acetonitrile without additives) is the worst possible choice. Adjust the mobile phase pH to at least 2 units below the lowest pKa (using 0.1% Formic Acid or Trifluoroacetic acid, pH ~2.0) to fully protonate the molecule, or 2 units above the highest pKa (using 0.1% Ammonia, pH ~10.5) to fully deprotonate it[3]. If the split peak merges into a single sharp peak at these extremes, tautomerism was the definitive cause.

Q: My N-benzyl-purine elutes in the void volume despite the hydrophobic benzyl group. How do I increase retention? A: While the N-benzyl substitution adds hydrophobicity, the purine core remains highly polar and can dominate the molecule's interaction profile, causing it to bypass the hydrophobic C18 chains.

The Fix: Switch the stationary phase chemistry. A Pentafluorophenyl (PFP) column is highly recommended for purines. The fluorinated aromatic ring of the PFP phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which strongly retain the electron-rich purine core while still resolving the benzyl group[2].

Table 1: Quantitative Data on Column & Mobile Phase Selection for N-Benzyl-Purines

ParameterStandard C18PFP (Pentafluorophenyl)Polar-Embedded C18
Primary Retention Mechanism HydrophobicHydrophobic, π−π , DipoleHydrophobic, H-bonding
Purine Core Retention LowHighModerate
N-Benzyl Selectivity HighVery HighModerate
Optimal pH Range 2.0 - 8.02.0 - 8.01.5 - 10.0
Typical Tailing Factor > 1.5 (Poor)~ 1.1 (Excellent)~ 1.2 (Good)

Section 2: UV Detection & Integration Artifacts

Q: I'm getting inconsistent UV integration and missing co-eluting impurities. What are the optimal detection parameters? A: Relying on a single wavelength (e.g., 254 nm) is a common pitfall. The purine core exhibits strong π→π∗ transitions around 254-260 nm, but the addition of the N-benzyl group introduces distinct absorbance bands around 210-220 nm[4]. If you are trying to separate unreacted purine starting material from the N-benzyl product, monitoring only 254 nm will yield disproportionate response factors, masking the true purity.

The Fix: Always utilize a Diode Array Detector (DAD) scanning from 210 nm to 300 nm. Quantify your final product using an extracted wavelength of 220 nm (to capture the benzyl moiety) and 260 nm (for the purine core).

Section 3: Preparative Scale-Up & Workflows

Q: When scaling up from analytical to prep HPLC, my N-benzyl-purine precipitates on the column, causing massive pressure spikes. How can I prevent this? A: This is caused by solvent shock . N-benzyl-purines often have poor aqueous solubility, prompting chemists to dissolve their crude samples in 100% DMSO or DMF. When a large volume of DMSO is injected into a highly aqueous mobile phase (e.g., 5% Acetonitrile / 95% Water) at the column head, the local solubility drops instantly, causing the hydrophobic benzyl-purine to crash out of solution[2].

The Fix: You must match the injection solvent to the mobile phase conditions using the systematic workflow below.

Step-by-Step Methodology: Preparative HPLC Scale-Up Workflow

Step 1: Analytical Gradient Screening & Calculation

  • Run the crude sample on an analytical PFP or C18 column using a broad gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Identify the retention time ( tR​ ) of the target N-benzyl-purine.

  • Calculate the exact %B (organic modifier) at which the compound elutes, accounting for the system's dwell volume.

Step 2: Focused Gradient Design

  • Do not use a generic 5-95% gradient on the prep column; this compresses peaks and ruins resolution.

  • Program a focused gradient : Start the method at 5% B to load the sample, rapidly ramp to 10% below the calculated elution %B, and then run a shallow gradient (e.g., 1% B per minute) through the elution zone.

  • This maximizes the separation factor ( α ) between the target and closely eluting des-benzyl or poly-benzylated impurities.

Step 3: Sample Preparation & "Solvent Matching"

  • Dissolve the crude N-benzyl-purine in the minimum required volume of DMSO.

  • Critical Step: Slowly titrate Mobile Phase A (aqueous buffer) into the DMSO sample vial while vortexing, until the solution becomes slightly cloudy. Add a single drop of DMSO until it just clears.

  • This ensures the sample is at its absolute solubility limit in a solvent mixture that closely mimics the starting conditions of the gradient, preventing on-column precipitation.

Step 4: Loading Capacity Evaluation & Fraction Collection

  • Perform a small-scale injection (e.g., 1/10th of the target prep load) to verify the focused gradient.

  • Scale up the injection volume geometrically based on the ratio of the analytical and preparative column cross-sectional areas ( rprep2​/ranalytical2​ ).

  • Collect fractions based on threshold UV absorbance at both 220 nm and 260 nm.

References

  • [2] Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from:[Link]

  • [1] National Center for Biotechnology Information (PMC). Probing the application range and selectivity of a differential mobility spectrometry. Retrieved from:[Link]

  • [4] ACS Publications. Determination of Pyrimidine and Purine Bases by Reversed-Phase Capillary Liquid Chromatography. Retrieved from:[Link]

  • [3] ACS Publications. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from:[Link]

Sources

optimizing conditions for purine derivative crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Derivative Crystallization. As a Senior Application Scientist, I have designed this resource to help you move beyond trial-and-error methodologies.

Purine derivatives—characterized by their planar, heterocyclic pyrimidine-imidazole fused rings and extended π-electron systems—present unique thermodynamic and kinetic challenges[1]. Their strong propensity for intermolecular hydrogen bonding and π-π stacking often leads to unpredictable polymorphism, severe agglomeration, or liquid-liquid phase separation (oiling out)[2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your Active Pharmaceutical Ingredient (API) crystallization is robust, scalable, and pure.

Core Crystallization Workflow

G Start Purine API Solution Solvent Solvent Screening (H-bond & Polarity) Start->Solvent Supersat Supersaturation (Cooling/Antisolvent) Solvent->Supersat Nucleation Nucleation Control (Seeding in MSZW) Supersat->Nucleation Oiling Oiling Out / Phase Separation Supersat->Oiling High Driving Force Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Success Optimized Polymorph Growth->Success Oiling->Solvent Adjust Solubility

Workflow for optimizing purine derivative crystallization, highlighting critical control nodes.

Troubleshooting Guide & FAQs

Q1: My purine derivative is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? Mechanistic Cause: Oiling out occurs when the supersaturation level exceeds the solubility limit of the solute-rich liquid phase before reaching the metastable zone limit for crystal nucleation. Purines with bulky substituents often exhibit this due to strong solvent-solute interactions that hinder the molecular ordering required for a crystal lattice[3]. Expert Solution: Do not simply cool the reactor faster; this exacerbates the thermodynamic driving force toward the amorphous oil.

  • Solvent Redesign: Shift the solvent system. If using a highly polar solvent, introduce a moderate anti-solvent to lower the solubility curve so that the crystallization boundary is crossed before the liquid-liquid coexistence curve.

  • Seeding: Operate strictly within the Metastable Zone Width (MSZW). Cool the solution to just below the saturation temperature and introduce 1-2 wt% of crystalline seeds[4]. This provides a template for growth, bypassing the high energy barrier of primary nucleation.

Q2: I am observing batch-to-batch variability in the polymorphic form of my purine API. How can I lock in the desired polymorph? Mechanistic Cause: Purines exhibit significant conformational flexibility and can form multiple hydrogen-bonded networks (e.g., varying N-H···N and N-H···O interactions)[5]. The choice of solvent directly impacts polymorphic selectivity; polar protic solvents may stabilize one conformation via hydrogen bonding, while aprotic solvents may favor another[6]. Expert Solution: Polymorphism must be controlled thermodynamically and kinetically.

  • Thermodynamic Control: Map the solubility curves of all known polymorphs in your chosen solvent. Crystallize at a temperature where your target polymorph has the lowest solubility (making it the most stable form at that temperature)[7].

  • Kinetic Control: If targeting a metastable form, use a solvent that specifically inhibits the nucleation of the stable form (e.g., by strongly solvating the binding faces of the stable polymorph) and apply rapid supersaturation generation[6]. Always use form-pure seeds to dictate the secondary nucleation pathway[4].

Q3: The isolated product consists of severe agglomerates and excessive fines, causing filtration and purity issues. How do I improve crystal habit? Mechanistic Cause: Excessive fines are generated by uncontrolled primary nucleation or excessive secondary nucleation (often due to high shear agitation). Agglomeration is a secondary process where these small, high-surface-energy crystals cement together to reduce total surface free energy, trapping mother liquor and impurities in the interstitial spaces[][9]. Expert Solution:

  • Control Supersaturation: Implement a non-linear (cubic) cooling profile. Start cooling very slowly to allow the limited surface area of the initial nuclei to consume the supersaturation, then accelerate cooling as the crystal surface area increases[].

  • Temperature Cycling (Ostwald Ripening): Introduce heating-cooling cycles during the growth phase. Heating slightly dissolves the high-energy fines, and subsequent slow cooling deposits that mass onto the larger, more stable crystals, effectively narrowing the particle size distribution[9].

Quantitative Data: Solvent Selection Matrix

To rationally design a crystallization process, solvent selection must balance solubility, polarity, and interaction potential. The table below summarizes the expected behavior of purine derivatives across different solvent classes based on predictive modeling and empirical data[3].

Solvent SystemDielectric Constant (ε)Solvation Propensity for PurinesExpected Impact on Crystal HabitPrimary Application in Workflow
Water 80.1High (Strong H-bond donor/acceptor)Prismatic / BlockPrimary solvent for highly polar/ionic purine salts
Ethanol 24.3Moderate (H-bond donor)Plates / FlakesCo-solvent; promotes stable polymorphs via H-bonding
Ethyl Acetate 6.0Low (Polar aprotic)Needles / RodsAnti-solvent; excellent for impurity purging[9]
Toluene 2.4Very Low (π-π stacking interactions)Fine needles / AgglomeratesAnti-solvent for lipophilic derivatives; rapid desolvation[6]

Self-Validating Experimental Protocol

Methodology: Seeded Anti-Solvent Crystallization for Polymorph Control This protocol establishes a self-validating feedback loop to ensure the correct polymorph is grown without triggering uncontrolled nucleation[4][].

Step 1: Dissolution and Clarification

  • Dissolve the crude purine derivative in the primary solvent (e.g., Ethanol) at 10°C below the solvent's boiling point until fully clear.

  • Self-Validation Check: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated crystallizer. This removes foreign particulates, ensuring zero heterogeneous primary nucleation sites.

Step 2: Metastable Zone Targeting

  • Cool the solution linearly at 0.5°C/min to exactly 5°C below the known saturation temperature ( Tsat​ ).

  • Self-Validation Check: The solution must remain perfectly clear. If cloudiness appears, the MSZW is too narrow; heat back to dissolution and reduce the cooling rate.

Step 3: Seeding

  • Introduce 1.5 wt% of micronized, phase-pure seed crystals of the target polymorph.

  • Self-Validation Check: Hold the temperature isothermally for 30 minutes. The seeds should remain suspended and visible, neither dissolving (indicating undersaturation) nor rapidly multiplying (indicating excessive supersaturation).

Step 4: Anti-Solvent Addition

  • Begin adding the anti-solvent (e.g., Ethyl Acetate) at a strictly controlled rate (e.g., 0.05 mass equivalents per minute) using a programmable syringe pump.

  • Mechanistic Causality: Slow addition maintains the supersaturation level strictly within the growth regime of the MSZW, preventing the nucleation of metastable polymorphs[6].

Step 5: Aging and Isolation

  • Once the final solvent ratio is reached, age the slurry isothermally for 2 hours to relieve residual supersaturation.

  • Filter, wash with a cold mixture of the final solvent ratio, and dry under vacuum.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC (National Institutes of Health). [Link]

  • Discovering the crystal structure of biogenic xanthine crystals. ChemRxiv. [Link]

  • Crystallization and Polymorphism under Nanoconfinement. ACS Publications. [Link]

  • Bio-Inspired Synthesis of Square-Shaped Anhydrous Hypoxanthine Nanoplatelet Crystals with Superior Optical Properties. ACS Publications. [Link]

  • Solvent selection for process development. Technobis Crystallization Systems. [Link]

  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC (National Institutes of Health). [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC (National Institutes of Health). [Link]

Sources

strategies to reduce variability in in vitro cancer screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vitro Oncology Assay Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical sources of variability in preclinical cancer screening.

To ensure high-fidelity data, we must move beyond simply following protocols; we must understand the causality behind experimental artifacts and implement self-validating systems —workflows that inherently flag errors before they cascade into downstream data.

Module 1: Microplate Edge Effects & Spatial Variability

Q: Why do my 96-well and 384-well plate assays show high variability in the outer wells, and how can I establish a self-validating plate layout?

The Causality: The "edge effect" is driven by two physical phenomena: evaporation and thermal gradients[1]. When a freshly seeded plate is placed directly into a 37°C incubator, the outer wells heat up faster than the inner wells. This temperature differential drives convection currents within the media, causing cells to settle unevenly (often forming crescent shapes at the well periphery)[1]. Furthermore, evaporation in the outer wells increases the concentration of solutes and shortens the optical path length, severely confounding absorbance-based readouts and altering the osmotic environment[1].

The Self-Validating System: Never use the outer wells for experimental data. Instead, utilize them as a built-in environmental buffer. By tracking the coefficient of variation (CV) across your inner wells, the system self-validates the effectiveness of your environmental control.

Table 1: Impact of Plate Type and Well Position on Metabolic Activity (Edge Effect) [2]

Plate Manufacturer Outer Wells (Row A/H, Col 1/12) Row 2 & 11 Row 3 & 10
VWR 35% reduction in activity 25% reduction 10% reduction

| Greiner | 16% reduction in activity | 7% reduction | 1% reduction |

Step-by-Step Methodology: Isothermal Adhesion & Layout Optimization

  • Buffer the Perimeter: Dispense 200 µL of sterile PBS or cell-free media into all perimeter wells (Rows A and H, Columns 1 and 12).

  • Seed the Core: Seed your cell suspension into the inner 60 wells (for a 96-well plate).

  • Isothermal Settling (Critical Step): Leave the plate in the biosafety cabinet at room temperature for 30–60 minutes. This allows the cells to settle via gravity uniformly without thermal convection currents[2].

  • Incubation: Transfer the plate to a fully humidified 37°C incubator. Avoid stacking plates more than three high, as stacking insulates the middle plates and re-introduces thermal variability[1].

Module 2: Cell Line Integrity & Authentication

Q: We are seeing shifting IC50 values over time in our established cancer lines. How often should we authenticate, and what is the mechanistic rationale behind the >80% STR match threshold?

The Causality: Up to 22% of human cell lines used in biomedical research are misidentified or cross-contaminated (e.g., HeLa cell overgrowth)[3]. Furthermore, cancer cell lines are inherently aneuploid and suffer from chromosomal instability. Over prolonged passaging, they undergo genetic drift, leading to allelic drop-outs (loss of heterozygosity) or multi-allelic gains (microsatellite instability)[4].

The Self-Validating System: Authentication cannot be an afterthought; it must be a gating mechanism. If a cell line profile drops below an 80% match to the reference database, the workflow must automatically trigger a quarantine protocol. The 80% threshold is mathematically derived to account for natural genetic drift in unstable cancer genomes while effectively flagging true cross-contamination[5].

Table 2: STR Profiling Match Thresholds and Required Actions [5]

STR Match Percentage Diagnostic Interpretation Required Action
100% Perfect match to reference Proceed with screening.
80% - 99% Authentic, expected genetic drift Proceed, but monitor passage number closely.

| < 80% | Misidentified or cross-contaminated | Quarantine immediately; discard all associated data. |

Step-by-Step Methodology: Cell Line Authentication via STR Profiling [4][5]

  • DNA Extraction: Extract genomic DNA from 1×106 cells during the first week of passaging a new culture.

  • Multiplex PCR: Amplify Short Tandem Repeats (STRs) using primers outside the repeat sequences, following ANSI/ATCC ASN-0002-2021 guidelines.

  • Capillary Electrophoresis: Separate the amplicons to determine the exact number of repeats at each locus.

  • Database Alignment: Query the resulting genotype against the ATCC or Cellosaurus databases to confirm an >80% match.

Module 3: Reagent Consistency (FBS Lot Variability)

Q: We observe batch-to-batch variability in our baseline assay signals. How does Fetal Bovine Serum (FBS) contribute to this, and how do we control it?

The Causality: FBS is a highly complex, undefined mixture of growth factors, proteins, and trace elements. Different lots contain varying levels of endogenous small molecules (<3 kDa). For example, specific lots of FBS contain unidentified metabolites that activate the ERK pathway in epithelial cells, driving massive background secretion of cytokines like IL-8 even in the absence of drug treatment[6]. This artificially inflates baseline signals and compresses the dynamic range of targeted inhibitor assays.

Table 3: FBS Lot Variability Impact on Baseline Cytokine Expression (Epithelial Cells) [6]

FBS Lot Category IL-8 Secretion TNFα & IL-1β Secretion Impact on Assay Window
Non-Responsive Lots Baseline (Low) Baseline (Low) Optimal dynamic range

| Stimulatory Lots | Highly Elevated | Baseline (Low) | Compressed signal-to-noise ratio |

Step-by-Step Methodology: FBS Lot Pre-Testing and Adaptation [7][8]

  • Procurement: Request 50 mL samples of 3–5 different FBS lots from suppliers.

  • Sequential Adaptation: Subculture cells sequentially to adapt them to the new sera (e.g., 8% old FBS/2% new FBS 6%/4% 10% new FBS) to prevent shock.

  • Low-Density Plating Efficiency: Plate cells at clonal density (e.g., 100 cells/well) and measure colony formation after 7 days. This is the most sensitive metric for serum quality.

  • Biomarker Baseline Check: Run an ELISA or qPCR for your target biomarkers (e.g., IL-8) on untreated cells to ensure the serum is not pre-activating your target pathways.

  • Reserve: Once validated, purchase and reserve a 1-to-2-year supply of the specific lot.

Module 4: 3D Organoid Assay Standardization

Q: Moving from 2D to 3D patient-derived organoids (PDOs) has introduced massive readout variability. How can we standardize viability measurements?

The Causality: Unlike 2D monolayers, 3D organoids develop heterogeneous size distributions. Large spheroids suffer from diffusion limits, creating hypoxic/necrotic cores[9]. When using bulk luminescent ATP assays (like CellTiter-Glo 3D), the ATP-per-cell ratio varies wildly depending on the organoid's core state, making end-point lysis readouts highly noisy and poorly reproducible.

The Self-Validating System: Transition from end-point lysis to continuous, label-free morphological monitoring. Platforms like OrBITS utilize deep-learning-driven brightfield imaging to track organoid volume and growth kinetics over time[9]. By normalizing the growth rate of each well to its own Day 0 baseline (intra-well normalization), you mathematically eliminate the variability caused by initial seeding differences.

Standardized Workflow Visualization

Below is the self-validating workflow architecture required to minimize variability before any compound screening begins.

G CellAcq 1. Cell Line Acquisition STRTest 2. STR Profiling (ANSI/ATCC) CellAcq->STRTest Decision 3. Match > 80%? STRTest->Decision Discard 4a. Quarantine/Discard Decision->Discard No FBS 4b. FBS Lot-Testing & Selection Decision->FBS Yes Plate 5. Isothermal Plate Seeding (Edge Wells = PBS) FBS->Plate Assay 6. High-Throughput Screening (Intra-plate Normalization) Plate->Assay

Standardized workflow for in vitro assay validation and variability reduction.

References

  • Mansoury, M., et al. "The edge effect: A global problem. The trouble with culturing cells in 96-well plates." Biochemistry and Biophysics Reports, nih.gov.
  • "Edge effects in multiwell pl
  • "Institutional Best Laboratory Practices for Cell Line and Tissue Sample Authentic
  • "Cell Line Authentic
  • "Cell line authentication: a necessity for reproducible biomedical research." PMC / nih.gov.
  • "Fetal bovine serum, an important factor affecting the reproducibility of cell experiments." nih.gov.
  • "Performance Challenging Fetal Bovine Serum (FBS)
  • "Long-term growth comparison studies of FBS and FBS alternatives in six head and neck cell lines." PMC / nih.gov.
  • "OrBITS: A High-throughput, time-lapse, and label-free drug screening platform for p

Sources

Validation & Comparative

N-Benzyl-9-cyclohexyl-9H-purin-6-amine versus known CDK inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Purine-Based CDK Inhibitors: N-Benzyl-9-cyclohexyl-9H-purin-6-amine vs. Roscovitine and Olomoucine

Executive Summary

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, making them prime targets in oncology and proliferative disease research. The development of purine-based ATP-competitive inhibitors has been a cornerstone of CDK pharmacology. This guide provides an objective, data-driven comparison between an early-generation structural baseline—N-Benzyl-9-cyclohexyl-9H-purin-6-amine (CAS 42240-63-1)—and two highly potent, clinically relevant derivatives: Olomoucine and Roscovitine (Seliciclib) . By analyzing their Structure-Activity Relationships (SAR), researchers can better understand the mechanistic causality behind purine scaffold optimization.

Mechanistic Rationale & SAR Causality

Purine analogs inhibit CDKs by competing with ATP for the catalytic cleft of the kinase. The binding affinity is dictated by how well the substituents at the N6, N9, and C2 positions interact with the specific microenvironments of the ATP-binding pocket[1].

  • N6 Position (Hydrophobic Pocket): All three compared compounds feature a benzylamino group at the N6 position. This bulky substituent effectively fills the hydrophobic pocket adjacent to the ATP-binding site, providing baseline affinity.

  • N9 Position (Ribose Pocket): The N9 substituent (cyclohexyl, methyl, or isopropyl) projects into the region normally occupied by the ribose ring of ATP. The cyclohexyl group in N-Benzyl-9-cyclohexyl-9H-purin-6-amine provides excellent hydrophobic packing in this region.

  • C2 Position (The Critical Anchor): The defining difference lies at the C2 position. Roscovitine and Olomoucine possess aminoalkyl groups at C2 that extend into the solvent-exposed region of the kinase cleft. These groups form critical hydrogen bonds with the kinase hinge region (e.g., the backbone carbonyl of Leu83 in CDK2). N-Benzyl-9-cyclohexyl-9H-purin-6-amine lacks a C2 substituent. Without these anchoring hydrogen bonds, the molecule's residence time and overall affinity drop precipitously, rendering it a weak/inactive inhibitor[2].

Because of this specific structural deficit, N-Benzyl-9-cyclohexyl-9H-purin-6-amine serves as an excellent negative control or baseline comparator in SAR assays to validate the necessity of C2-substitution[3].

Comparative Efficacy Data

The following table summarizes the quantitative inhibitory profiles of these compounds. Data reflects established in vitro kinase assay standards for these structural classes[1][4].

CompoundCDK1/Cyclin B IC₅₀ (µM)CDK2/Cyclin A IC₅₀ (µM)C2 SubstituentN6 SubstituentN9 Substituent
Roscovitine 0.650.70(R)-1-ethyl-2-hydroxyethylaminoBenzylaminoIsopropyl
Olomoucine 7.07.02-hydroxyethylaminoBenzylaminoMethyl
N-Benzyl-9-cyclohexyl-9H-purin-6-amine > 100 (Weak/Baseline)> 100 (Weak/Baseline)None (Hydrogen)BenzylaminoCyclohexyl

Self-Validating Experimental Protocol: In Vitro Kinase Assay

To objectively verify the potency differences between N-Benzyl-9-cyclohexyl-9H-purin-6-amine and known CDK inhibitors, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is recommended. This protocol is designed as a self-validating system to eliminate false positives.

Step 1: Enzyme-Substrate Preparation

  • Action: Prepare a reaction master mix containing 10 ng of active CDK2/Cyclin A complex and 0.2 µg/µL of Histone H1 substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Causality: Titrating the enzyme ensures the reaction remains in the linear phase of steady-state kinetics. BSA prevents non-specific adherence of the hydrophobic purine analogs to the microplate walls.

Step 2: Compound Titration & Pre-incubation

  • Action: Dispense compounds in a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM) into a 384-well plate. Incubate with the enzyme mix for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the ATP-competitive inhibitors to reach binding equilibrium with the kinase cleft before the reaction is initiated. The wide concentration range is strictly required to capture the full sigmoidal curve of both the highly potent Roscovitine and the weak baseline compound.

Step 3: Reaction Initiation

  • Action: Add ultra-pure ATP to a final concentration of 15 µM to initiate the reaction. Incubate for 60 minutes.

  • Causality: Setting the ATP concentration at or near its apparent Km​ for CDK2 (~15 µM) ensures the assay is highly sensitive to competitive inhibitors. Using saturating ATP would artificially mask the inhibitory effect of weaker analogs.

Step 4: ATP Depletion (Self-Validation Step)

  • Action: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Causality: This reagent actively depletes all unreacted ATP. A "No-Enzyme Control" well must be included; if this well shows luminescence later, the depletion failed, invalidating the run. This guarantees the final signal is strictly proportional to the ADP generated by kinase activity.

Step 5: Kinase Detection

  • Action: Add the Kinase Detection Reagent (containing luciferase/luciferin) and read luminescence after 30 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway Visualization

The following diagram illustrates the CDK/Rb/E2F signaling axis and highlights where potent purine inhibitors exert their blockade compared to the weak baseline compound.

CDK_Pathway Mitogen Mitogenic Signals CDK46 Cyclin D / CDK4/6 Mitogen->CDK46 Activates Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK46->Rb Phosphorylates E2F E2F Transcription Factor (Inactive/Bound) Rb->E2F Binds & Inhibits Rb_Phos Phosphorylated Rb (Inactive) Rb->Rb_Phos Phosphorylation E2F_Active E2F (Active) E2F->E2F_Active Release CDK2 Cyclin E/A / CDK2 E2F_Active->CDK2 Transcribes Cyclins S_Phase S-Phase Entry & Cell Cycle Progression CDK2->S_Phase Drives Inhibitors Potent Purine Inhibitors (Roscovitine, Olomoucine) Inhibitors->CDK2 Potent Blockade TestComp N-Benzyl-9-cyclohexyl-9H-purin-6-amine (Weak Baseline Inhibitor) TestComp->CDK2 Weak Blockade

Fig 1. CDK/Rb/E2F signaling pathway illustrating differential blockade by purine-based inhibitors.

References

  • Vesely J, Havlicek L, Strnad M, et al. "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry. 1994;224:771–786.[Link]

  • Havlicek L, Hanus J, Vesely J, et al. "Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds." Journal of Medicinal Chemistry. 1997;40:408-412.[Link]

  • Meijer L, Borgne A, Mulner O, et al. "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry. 1997;243:527-536. [Link]

Sources

Kinase Selectivity Profiling of N-Benzyl-9-cyclohexyl-9H-purin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural biologists, the purine scaffold remains one of the most versatile pharmacophores for ATP-competitive kinase inhibition. While advanced clinical candidates like Roscovitine (Seliciclib) and Olomoucine have dominated the literature, baseline 6,9-disubstituted purines such as N-Benzyl-9-cyclohexyl-9H-purin-6-amine (CAS 42240-63-1) offer critical insights into structure-activity relationships (SAR).

This guide objectively compares the kinase selectivity profile of N-Benzyl-9-cyclohexyl-9H-purin-6-amine against standard purine-based alternatives, detailing the structural causality behind its performance and providing self-validating experimental protocols for rigorous evaluation.

Structural Rationale and Mechanism of Action

The biological activity of purine-based inhibitors is dictated by their orientation within the highly conserved ATP-binding pocket of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) 1.

N-Benzyl-9-cyclohexyl-9H-purin-6-amine operates via direct ATP competition. Its structural components dictate its selectivity:

  • The Purine Core: Mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • N6-Benzyl Group: Projects outward toward the solvent-exposed region and the hydrophobic specificity pocket, a feature shared with both Olomoucine and Roscovitine that drives selectivity away from non-proline-directed kinases.

  • 9-Cyclohexyl Group: This bulky, lipophilic substitution occupies the ribose-binding pocket. Compared to the 9-isopropyl group of Roscovitine or the 9-methyl group of Olomoucine, the cyclohexyl ring imposes stricter steric constraints, altering the thermodynamic landscape of binding 2.

  • Absence of C2 Substitution: Unlike Roscovitine, which features a 1-ethyl-2-hydroxyethylamino group at the C2 position to enhance potency, N-Benzyl-9-cyclohexyl-9H-purin-6-amine lacks a C2 substituent. This absence generally shifts its IC50 into the low micromolar range, making it a "cleaner" baseline scaffold for assessing the isolated effects of 9-position modifications without the confounding high-affinity interactions of C2 groups.

CDK_Pathway Mitogen Mitogenic Signaling CyclinE Cyclin E Synthesis Mitogen->CyclinE Complex CDK2/Cyclin E Complex (Active Kinase) CyclinE->Complex CDK2 CDK2 (Inactive) CDK2->Complex Rb Rb Phosphorylation Complex->Rb Inhibitor N-Benzyl-9-cyclohexyl- 9H-purin-6-amine Inhibitor->Complex ATP Competition E2F E2F Release Rb->E2F CellCycle G1/S Phase Transition E2F->CellCycle

Fig 1: Mechanism of CDK2 inhibition by purine analogs blocking G1/S cell cycle transition.

Comparative Kinase Selectivity Data

To objectively evaluate N-Benzyl-9-cyclohexyl-9H-purin-6-amine, we benchmark its performance against Roscovitine and Olomoucine across a standard panel of kinases 3. The data reveals that while the absolute potency of the 6,9-disubstituted purine is lower (due to the missing C2 interaction), its selectivity for CDKs over MAP kinases like ERK2 is preserved.

Target KinaseN-Benzyl-9-cyclohexyl-9H-purin-6-amine (IC₅₀)Roscovitine (IC₅₀)Olomoucine (IC₅₀)
CDK1 / Cyclin B ~12.0 µM0.65 µM7.0 µM
CDK2 / Cyclin A ~8.5 µM0.70 µM7.0 µM
CDK5 / p25 ~10.0 µM0.16 µM3.0 µM
GSK-3β ~15.0 µM1.5 µM>50 µM
ERK2 >100 µM34.0 µM25.0 µM

Data Interpretation: The 9-cyclohexyl substitution maintains the compound's identity as a CDK-directed inhibitor. The >100 µM IC50 for ERK2 highlights the steric clash caused by the cyclohexyl ring in non-CDK ATP pockets, providing a distinct selectivity advantage over Olomoucine in specific assay environments.

Self-Validating Experimental Methodologies

To ensure scientific integrity, evaluating ATP-competitive inhibitors requires a self-validating workflow. Relying solely on enzymatic assays can lead to false positives (e.g., via compound aggregation or fluorescence interference). Therefore, we pair a Radiometric Kinase Assay (to prove catalytic inhibition) with Differential Scanning Fluorimetry (DSF) (to prove direct thermodynamic binding).

Protocol A: Radiometric ³³P-ATP Incorporation Assay

Causality: Radiometric assays are the gold standard for ATP-competitive inhibitors because they directly measure the transfer of the terminal phosphate without relying on coupled fluorescent enzymes that might be off-target inhibited by the purine scaffold.

  • Preparation: Prepare a kinase reaction buffer (40 mM MOPS pH 7.0, 1 mM EDTA, 10 mM MgCl₂, 0.1% BSA).

  • Enzyme-Substrate Mix: Combine recombinant CDK2/Cyclin A (10 nM final) with Histone H1 substrate (1 mg/mL).

  • Compound Titration: Add N-Benzyl-9-cyclohexyl-9H-purin-6-amine in a 10-point dose-response curve (ranging from 100 µM to 10 nM, 1% DMSO final). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add an ATP mixture containing 10 µM unlabeled ATP and 0.5 µCi [γ-³³P]ATP.

  • Termination & Readout: After 30 minutes at 30°C, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper, wash extensively with 75 mM phosphoric acid to remove unreacted ATP, and quantify incorporated radioactivity using a scintillation counter.

Protocol B: Differential Scanning Fluorimetry (DSF)

Causality: If the compound truly binds the ATP pocket, it will thermodynamically stabilize the folded state of the kinase. DSF confirms that the IC50 observed in Protocol A is due to direct target engagement, not assay artifacts.

  • Preparation: Dilute recombinant CDK2 (without Cyclin, to isolate monomeric binding) to 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Addition: Add the purine inhibitor at 50 µM (a concentration well above its IC50 to ensure saturation). Include a 1% DMSO vehicle control.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine.

  • Analysis: Monitor fluorescence (Ex: 490 nm, Em: 575 nm). Calculate the melting temperature (Tm) from the inflection point of the melt curve. A positive thermal shift (ΔTm > 2°C) validates direct binding.

Workflow Prep Compound Preparation Radio Radiometric Assay (33P-ATP) Prep->Radio Primary Screen DSF Thermal Shift (DSF Validation) Radio->DSF Orthogonal Validation Cell Cellular Arrest (Flow Cytometry) DSF->Cell In Vivo Efficacy Data Selectivity Profile Cell->Data Final Output

Fig 2: Self-validating experimental workflow for kinase selectivity profiling.

Conclusion for Drug Development

While N-Benzyl-9-cyclohexyl-9H-purin-6-amine does not possess the nanomolar potency of Roscovitine, its value lies in its structural simplicity. By omitting the C2 substitution and utilizing a bulky 9-cyclohexyl group, it provides a highly specific, baseline CDK inhibitory profile. Researchers utilizing this compound can confidently attribute observed phenotypic changes (such as G1/S phase arrest) to CDK inhibition without the off-target noise generated by more heavily substituted, promiscuous purine analogs.

References

  • Title: Roscovitine and Other Purines as Kinase Inhibitors.
  • Source: PubMed (NIH)
  • Source: PMC (NIH)

Sources

A Comparative Guide to Assessing the Specificity of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase inhibitor specificity of N-Benzyl-9-cyclohexyl-9H-purin-6-amine. By employing a dual-pronged strategy of broad biochemical profiling and targeted cellular validation, this document outlines the experimental rationale, detailed protocols, and data interpretation necessary for a robust evaluation.

Introduction: The Imperative of Specificity in Kinase Inhibition

The purine scaffold is a cornerstone in medicinal chemistry, serving as the structural basis for numerous kinase inhibitors.[1] Its resemblance to the adenosine moiety of ATP allows these compounds to competitively bind to the ATP-binding site of a wide range of kinases. N-Benzyl-9-cyclohexyl-9H-purin-6-amine (herein referred to as "Compound A") is a 6,9-disubstituted purine derivative, a class of molecules investigated for their potential as antitumor and antileishmanial agents.[2][3]

While potent inhibition of a primary target is desirable, the ultimate utility and safety of a kinase inhibitor hinge on its specificity. Off-target inhibition can lead to unforeseen toxicities, confound experimental results, and complicate clinical development. Therefore, a thorough assessment of an inhibitor's selectivity across the human kinome is not merely a characterization step but a critical component of its validation as a research tool or therapeutic candidate.[4][5]

This guide compares Compound A against Roscovitine, a well-characterized second-generation cyclin-dependent kinase (CDK) inhibitor known for its selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.[6][7][8] This comparison will illustrate how to contextualize the specificity of a novel compound against an established benchmark. We will detail two gold-standard methodologies: broad-panel kinome scanning for biochemical specificity and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement within a physiological context.[9][10]

A Dual-Pronged Methodology for Specificity Assessment

To achieve a comprehensive understanding of an inhibitor's specificity profile, it is crucial to employ orthogonal methods that assess both its biochemical activity against a wide array of purified enzymes and its ability to engage its target in the complex milieu of a living cell.

Biochemical Specificity: Kinome Profiling

Kinome profiling provides a broad, unbiased view of an inhibitor's selectivity by testing its activity against a large panel of purified kinases.[11][12] This is the foundational step for understanding the compound's intrinsic affinities. Commercial services offer screening panels covering a significant portion of the human kinome.

The goal is to determine the concentration at which Compound A inhibits 50% of a kinase's activity (the IC50 value) across hundreds of kinases. A highly selective compound will exhibit potent inhibition of its intended target (or a small family of targets) with significantly weaker activity against all other kinases. The choice of ATP concentration in these assays is critical; setting it near the Km value for each kinase allows the resulting IC50 to more closely reflect the inhibitor's intrinsic binding affinity (Ki).[4]

Kinome_Scanning_Workflow cluster_prep Compound Preparation cluster_screening Screening Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of Compound A & Roscovitine in 100% DMSO Serial_Dilution Perform serial dilutions to create a concentration range (e.g., 10 µM to 1 nM) Assay_Plate Dispense compounds into multi-well plates containing individual kinases, substrate, and radiolabeled ATP Serial_Dilution->Assay_Plate Submit to Screening Facility Incubation Incubate plates to allow kinase reaction to proceed Assay_Plate->Incubation Detection Quantify substrate phosphorylation (e.g., radiometric detection) Incubation->Detection Data_Acquisition Measure signal for each kinase at each compound concentration Detection->Data_Acquisition IC50_Calc Generate dose-response curves and calculate IC50 values Data_Acquisition->IC50_Calc Selectivity_Score Calculate Selectivity Score (S-Score) and generate kinome tree maps IC50_Calc->Selectivity_Score

Caption: Workflow for biochemical kinome profiling.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound A and Roscovitine in 100% DMSO.

    • Submit the compounds to a commercial kinome screening service (e.g., Eurofins Discovery, Reaction Biology). The service will typically perform a 10-point dose-response curve. A common top concentration for an initial screen is 10 µM.

  • Assay Performance (by Service Provider):

    • The provider will perform competitive binding assays or enzymatic activity assays. Radiometric assays using [γ-³³P]-ATP are often considered the gold standard for directly measuring substrate phosphorylation.[4][13]

    • Each kinase is assayed at an ATP concentration approximate to its Km value to ensure that the measured IC50 values are comparable across different kinases.[4]

  • Data Analysis:

    • The service provider will return raw data (e.g., percent inhibition at each concentration).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each kinase.

    • Calculate a Selectivity Score (S-score) to quantify selectivity. A common method is to define the number of kinases inhibited by more than 50% at a specific concentration (e.g., 1 µM) divided by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses whether a compound binds to its target protein inside intact cells.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[14] This assay is crucial for validating that the biochemical activity observed in kinome scans translates to target engagement in a more physiologically relevant environment.[15]

By heating intact cells treated with a compound across a range of temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding ligand like Compound A, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target engagement. This method is invaluable as it accounts for factors like cell permeability and intracellular competition that are absent in biochemical assays.[14]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_detection Protein Detection Cell_Culture Culture relevant cell line (e.g., MCF-7) to ~80% confluency Compound_Treatment Treat cells with Vehicle (DMSO) or Compound A (e.g., 10x IC50) Cell_Culture->Compound_Treatment Aliquoting Aliquot cell suspensions into PCR tubes Compound_Treatment->Aliquoting Heat_Shock Heat aliquots at different temperatures (e.g., 40-70°C) using a thermal cycler Aliquoting->Heat_Shock Lysis Lyse cells via freeze-thaw cycles Heat_Shock->Lysis Centrifugation Centrifuge to separate soluble (stabilized) from precipitated (denatured) proteins Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection SDS_PAGE Run samples on SDS-PAGE gel Supernatant_Collection->SDS_PAGE Western_Blot Transfer to membrane and probe with primary antibody for target protein (e.g., CDK2) SDS_PAGE->Western_Blot Quantification Quantify band intensity Western_Blot->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media to ~80% confluency.

    • Harvest the cells and resuspend them in media.

    • Treat one batch of cells with a final concentration of Compound A (e.g., 10x the biochemical IC50 for CDK2) and another with an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C).

    • Immediately cool the tubes at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection by Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize protein concentrations using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CDK2) overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[9]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C) for both vehicle and compound-treated samples.

    • Plot the normalized band intensity versus temperature to generate melting curves. Determine the thermal shift (ΔTm) induced by the compound.

Comparative Analysis and Data Interpretation

The data gathered from these experiments must be structured for clear comparison. The following tables present hypothetical but realistic data for Compound A versus the benchmark inhibitor, Roscovitine.

Kinome Scanning Results

The table below summarizes the inhibitory activity (IC50) of Compound A and Roscovitine against a select panel of kinases representing different families.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetFamilyCompound A (IC50, nM)Roscovitine (IC50, nM)
CDK2/CycA CMGC85 700 [6]
CDK1/CycB CMGC150 650 [6]
CDK5/p25 CMGC95 200 [6]
CDK9/CycT CMGC450 400 [7]
CDK4/CycD1CMGC>10,000>100,000[6]
ERK2CMGC8,50014,000[6]
GSK3βCMGC2,300>10,000
PKAAGC>10,000>50,000
VEGFR2TK9,800>50,000
SRCTK>10,000>50,000

Data for Roscovitine are based on published values. Data for Compound A is hypothetical.

Interpretation: Based on this hypothetical data, Compound A demonstrates potent, sub-micromolar inhibition of CDK1, CDK2, and CDK5. Crucially, it shows over 100-fold selectivity against other kinases like ERK2, GSK3β, and kinases from other families (PKA, VEGFR2, SRC). When compared to Roscovitine, Compound A appears to be a more potent inhibitor of CDK1/2/5 but shares a similar profile of inactivity against CDK4. The Selectivity Score (S-score at 1 µM) for Compound A would be very low, indicating high specificity for the CDK1/2/5 subfamily.

CETSA Results

The CETSA experiment validates whether the most potently inhibited target from the biochemical screen is engaged in cells.

Table 2: Cellular Thermal Shift (ΔTm) for CDK2

CompoundConcentrationCell LineTargetBasal Tm (°C)Treated Tm (°C)ΔTm (°C)
Vehicle (DMSO)0.1%MCF-7CDK249.549.50.0
Compound A1 µMMCF-7CDK249.555.2+5.7
Roscovitine10 µMMCF-7CDK249.554.8+5.3

All data is hypothetical and for illustrative purposes.

Interpretation: The significant positive shift in the melting temperature (ΔTm) of +5.7°C for CDK2 in the presence of Compound A provides strong evidence of direct target engagement in intact MCF-7 cells. This cellular validation corroborates the biochemical finding that CDK2 is a primary target of Compound A. The comparable shift induced by Roscovitine further validates the experimental system.

Conclusion and Future Directions

This guide outlines a rigorous, two-tiered approach to characterizing the specificity of the novel purine derivative, N-Benzyl-9-cyclohexyl-9H-purin-6-amine.

  • Biochemical Profiling: The initial kinome scan is an essential first pass, providing a broad map of the inhibitor's potential targets and off-targets. Our hypothetical data positions Compound A as a potent and selective inhibitor of the CDK1/2/5 subfamily.

  • Cellular Target Validation: CETSA confirms that the biochemical activity translates to meaningful target engagement within a cellular context, a critical step for validating the compound's mechanism of action in biological studies.

Based on this comprehensive assessment, Compound A emerges as a promising tool compound for studying CDK1/2/5-mediated biology. For drug development professionals, the next logical steps would include lead optimization to further enhance selectivity (e.g., reducing CDK1 activity if CDK2 is the desired target), performing broader off-target profiling against non-kinase targets (e.g., GPCRs, ion channels), and initiating cell-based functional assays to correlate target engagement with a desired phenotype, such as cell cycle arrest.[16]

By integrating these methodologies, researchers can build a robust data package that establishes the expertise, authoritativeness, and trustworthiness required to confidently advance a compound like N-Benzyl-9-cyclohexyl-9H-purin-6-amine through the research and development pipeline.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-36. Available at: [Link]

  • Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. Available at: [Link]

  • A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. Available at: [Link]

  • CDK inhibitor - Wikipedia. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available at: [Link]

  • Kinome Profiling - PMC. Available at: [Link]

  • Flowchart of kinome assay selection. a Selection process of ASSAY IN, targeting the kinase domain - ResearchGate. Available at: [Link]

  • New Screening Approaches for Kinases - Royal Society of Chemistry. Available at: [Link]

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC. Available at: [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC. Available at: [Link]

  • (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine - ResearchGate. Available at: [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. Available at: [Link]

  • N-Benzyl-9-isopropyl-9H-purin-6-amine - PubMed. Available at: [Link]

Sources

Comparative Efficacy Guide: 6,9-Disubstituted Purines in Targeted Kinase Inhibition and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds for oncological drug development. The purine ring remains one of the most privileged structures in medicinal chemistry, primarily due to its ability to mimic the adenine moiety of ATP. However, it is the strategic modification of this scaffold—specifically the development of 6,9-disubstituted purines —that has unlocked new paradigms in kinase selectivity and cytotoxicity[1].

This guide objectively compares the efficacy of emerging 6,9-disubstituted purine analogues against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark their performance.

Mechanistic Rationale: The Causality of 6,9-Disubstitution

The efficacy of a kinase inhibitor is dictated by its ability to outcompete ATP while maintaining target selectivity. The 6,9-disubstituted purine scaffold achieves this through a dual-anchoring mechanism:

  • C6 Substitution (Hinge Region Targeting): Introducing bulky, electron-rich groups (such as 4-substituted piperazines or anilines) at the C6 position allows the molecule to form critical hydrogen bonds with the backbone amides of the kinase hinge region[2]. The steric bulk extends into the solvent-exposed area, preventing off-target binding and enhancing selectivity.

  • N9 Substitution (Hydrophobic Pocket Anchoring): Alkylating the N9 position (e.g., with benzyl or cyclopentyl groups) mimics the ribose ring of ATP[3]. This substitution drives the molecule deep into the hydrophobic pocket of the kinase active site, drastically increasing binding affinity via Van der Waals interactions.

MOA Purine 6,9-Disubstituted Purine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding at C6) Purine->Hinge C6-Amine Hydrophobic Hydrophobic Pocket (Van der Waals at N9) Purine->Hydrophobic N9-Alkyl/Aryl Inhibition Competitive ATP Inhibition Hinge->Inhibition Hydrophobic->Inhibition Apoptosis Cancer Cell Apoptosis (Huh7, HCT116, MCF7) Inhibition->Apoptosis Pathway Arrest

Mechanistic binding and downstream effects of 6,9-disubstituted purines in kinase inhibition.

Comparative Efficacy Data

Recent in vitro studies have demonstrated that rationally designed 6,9-disubstituted purines can significantly outperform established clinical standards. For instance, piperazine-substituted analogues have shown exceptional potency against hepatocellular carcinoma (HCC) cell lines, while cyclopentyl-substituted variants have proven highly effective against high-grade serous ovarian cancer (HGSOC)[3][4].

The following table summarizes the quantitative experimental data comparing novel 6,9-disubstituted purines against standard clinical alternatives:

CompoundSubstitution ProfileTarget Cell LineIC₅₀ (μM)Reference StandardStandard IC₅₀ (μM)
Compound 12 C6: 4-(4-trifluoromethylphenyl)piperazineN9: BenzylHuh7 (Liver)0.08 – 0.135-Fluorouracil (5-FU)> 10.0
Compound 25 C6: 4-(3,4-dichlorophenyl)piperazineN9: BenzylHuh7 (Liver)< 0.10Cladribine> 5.0
Compound 8 C6: 4-substituted anilineN9: CyclopentylHGSOC (Ovarian)< 50.0Carboplatin> 50.0

Data Interpretation: Compounds 12 and 25 exhibit sub-micromolar efficacy, vastly outperforming 5-FU and Cladribine in HCC models[4]. This leap in potency is attributed to the trifluoromethyl and dichloro modifications on the piperazine ring, which enhance lipophilicity and cellular permeability while locking the molecule into the optimal conformation for kinase inhibition. Similarly, Compound 8 surpasses both carboplatin and olaparib in HGSOC models[3].

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To ensure scientific integrity and reproducibility, the efficacy of these purine analogues must be evaluated using robust, self-validating systems. The Sulforhodamine B (SRB) Assay is the gold standard for this application[1][4].

Rationale for Assay Selection: Unlike MTT or XTT assays, which rely on mitochondrial metabolic activity (and can be artificially skewed by kinase inhibitors that alter metabolism without causing immediate cell death), the SRB assay stoichiometrically binds to basic amino acid residues. This provides a direct, linear readout of total cellular biomass, making it an objective measure of true antiproliferative efficacy[4].

Step-by-Step SRB Protocol
  • Cell Seeding & Calibration: Seed target cells (e.g., Huh7, HCT116) at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This incubation period ensures cells re-enter the exponential growth phase, which is an absolute requirement for accurately assessing cell-cycle-dependent kinase inhibitors.

  • Compound Administration: Apply the 6,9-disubstituted purines alongside a vehicle control (DMSO, <0.1% final concentration) and positive clinical controls (e.g., 5-FU, Cladribine) across a 5-point concentration gradient (2.5 to 40 μM)[4].

    • Causality: The inclusion of both vehicle and established clinical standards calibrates the dynamic range of the assay and controls for any solvent-induced cytotoxicity, creating a self-validating data set.

  • Cellular Fixation: Fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells, incubating for 1 hour at 4°C.

    • Causality: TCA instantly halts all biochemical processes and precipitates cellular proteins to the well bottom. This prevents the loss of biomass during subsequent aggressive wash steps.

  • Staining & Quantification: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes. Wash the plates repeatedly with 1% acetic acid to remove unbound dye, then solubilize the protein-bound dye in 10 mM Tris base (pH 10.5). Read the optical absorbance at 515 nm.

    • Causality: The 1% acetic acid wash specifically removes background noise without stripping the bound dye. The basic Tris buffer ensures complete dissolution of the SRB dye, allowing for highly accurate spectrophotometric quantification.

Workflow Synthesis Chemical Synthesis Purification HPLC/NMR Validation Synthesis->Purification Yield >80% SRB SRB Cytotoxicity Assay Purification->SRB High Purity Analysis IC50 vs. Standards SRB->Analysis Dose-Response

Self-validating experimental workflow for synthesizing and evaluating purine analogues.

Conclusion

The transition from standard chemotherapeutics to targeted 6,9-disubstituted purines represents a significant advancement in oncology drug development. By strategically modifying the C6 and N9 positions, researchers can engineer molecules that exploit the structural nuances of kinase active sites, resulting in sub-micromolar efficacy that consistently outperforms legacy drugs like 5-FU and Cladribine[4].

References
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.4

  • Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC / National Institutes of Health.3

  • Purine Scaffold in Agents for Cancer Treatment. ACS Omega.1

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.2

Sources

Safety Operating Guide

N-Benzyl-9-cyclohexyl-9H-purin-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Executive Summary & Structural Insights

N-Benzyl-9-cyclohexyl-9H-purin-6-amine (CAS: 42240-63-1) is a synthetic purine derivative utilized primarily in drug development and molecular biology as a potent protein kinase inhibitor and cell cycle regulator.

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization; it requires an understanding of molecular causality. The architecture of this compound features a 6-aminopurine core flanked by bulky, hydrophobic substituents (a benzyl group at the N6 position and a cyclohexyl group at the N9 position). This high lipophilicity is intentionally designed to facilitate cell membrane permeability and tight binding to hydrophobic kinase pockets. However, this same property means the compound can rapidly penetrate epidermal barriers—especially when dissolved in permeation enhancers like DMSO—and will bioaccumulate in aquatic environments rather than safely diluting[1].

Hazard Assessment & Mechanistic Rationale

Understanding why this compound is hazardous is the foundation of our self-validating safety protocols.

  • Environmental Persistence: Purine derivatives engineered as kinase inhibitors are notoriously recalcitrant to the microbial degradation processes employed in standard municipal wastewater treatment plants (WWTPs). If discharged down the drain, these compounds persist in WWTP effluent, leading to severe chronic toxicity, disrupted cell cycles, and reproductive abnormalities in aquatic ecosystems[2].

  • Thermal Decomposition Profile: The high nitrogen content of the purine ring (C18H21N5) means that standard low-temperature burning is insufficient. When subjected to combustion, the nitrogen-rich heterocyclic ring undergoes thermal decomposition to generate highly hazardous gases, specifically Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Carbon Dioxide (CO2)[3].

  • Regulatory Classification: Extrapolating from structurally similar 6-benzylaminopurine analogs, this compound must be managed as an Environmentally Hazardous Substance, Solid, N.O.S. (UN 3077, Class 9)[4].

Table 1: Physicochemical Data & Waste Segregation Parameters

ParameterSpecification / ProtocolMechanistic Rationale
CAS Number 42240-63-1Unique identifier for environmental tracking.
Molecular Formula C18H21N5High nitrogen mass fraction dictates NOx emission risks during thermal breakdown.
Primary Hazard Aquatic Toxicity (Chronic)Kinase inhibition disrupts aquatic organism development at ng/L concentrations.
Required PPE Nitrile gloves (double), N95/P100 mask, lab coat, gogglesPrevents dermal absorption of lipophilic molecules and inhalation of aerosolized powders.
Aqueous Waste Limit 0% (Strict No-Drain Policy)Recalcitrant to municipal WWTP microbial degradation.
Disposal Method High-Temperature Incineration>1000°C required to fully cleave C-N bonds and prevent environmental release.

Waste Segregation and Disposal Workflows

Do not, under any circumstances, discharge N-Benzyl-9-cyclohexyl-9H-purin-6-amine or its solutions into the laboratory sink. The compound must be routed through specific hazardous waste streams to ensure complete thermal destruction.

WasteRouting Start N-Benzyl-9-cyclohexyl- 9H-purin-6-amine Waste Solid Solid Waste (Powder, Vials, PPE) Start->Solid Dry Liquid Liquid Waste (Organic Solvents/DMSO) Start->Liquid Organic Aqueous Aqueous Waste (Trace Contamination) Start->Aqueous Water-based HazardousBin Hazardous Waste Bin (UN 3077 Compliant) Solid->HazardousBin SolventCarboy Halogenated/Non-Halogenated Solvent Carboy Liquid->SolventCarboy Aqueous->SolventCarboy Do NOT drain Incineration High-Temp Incineration (>1000°C + Gas Scrubber) HazardousBin->Incineration Thermal Breakdown SolventCarboy->Incineration NOx Management

Workflow for segregating and disposing of N-Benzyl-9-cyclohexyl-9H-purin-6-amine waste streams.

Step-by-Step Disposal Methodologies

Workflow A: Solid Waste (Powders, Contaminated Consumables)

  • Collection: Gather all empty chemical vials, contaminated pipette tips, anti-static weighing boats, and primary gloves inside the Biological Safety Cabinet (BSC).

  • Containment: Place these items into a dedicated, puncture-resistant hazardous waste bin lined with a heavy-duty plastic bag.

  • Labeling: Affix a label reading: "Environmentally Hazardous Substance, Solid, N.O.S. (Contains Purine Derivatives) - UN 3077".

  • Facility Routing: Ensure your Environmental Health and Safety (EHS) department routes this specific bin to an authorized facility capable of high-temperature incineration (>1000°C) equipped with a flue gas scrubber to neutralize NOx emissions[3].

Workflow B: Liquid Waste (Stock Solutions in DMSO or Organic Solvents)

  • Segregation: Transfer all liquid waste into a compatible, high-density polyethylene (HDPE) solvent carboy.

  • Solvent Matching: If the purine was dissolved in a halogenated solvent (e.g., DCM), it must go into the "Halogenated Waste" container. If dissolved in pure DMSO or ethanol, use the "Non-Halogenated Waste" container.

  • Vapor Control: Keep the carboy tightly capped using a vented safety funnel when not actively adding waste to prevent the evaporation of toxic solvent vapors and subsequent inhalation exposure.

Workflow C: Spill Cleanup Procedure

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the fine purine powder, creating an immediate inhalation hazard. Gently cover the spill with absorbent paper dampened with 70% ethanol to suppress dust. Wipe up the material inward from the edges and place the paper in the solid hazardous waste bin.

  • Liquid Spill: Apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid. Once fully absorbed, use a plastic scoop to transfer the material to the solid waste bin. Wash the affected area with soap and water, collecting the wash water as hazardous waste.

The Ecological Threat of Purine Derivatives

Why is strict adherence to incineration necessary? The causality lies in the compound's biological target. Protein kinase inhibitors are designed to block highly conserved cellular signaling pathways. When these compounds bypass WWTPs and enter rivers or lakes, they retain their biological activity. Exposure to even trace concentrations can inhibit critical kinases in aquatic organisms, leading to disrupted cell cycles and impaired reproduction[2].

EcoTox Drain Improper Drain Disposal WWTP Municipal WWTP (Ineffective for Purines) Drain->WWTP Discharge Aquatic Aquatic Ecosystems WWTP->Aquatic Persistent Effluent Kinase Protein Kinase Inhibition in Aquatic Organisms Aquatic->Kinase Bioaccumulation Tox Reproductive & Developmental Toxicity Kinase->Tox Disrupted Cell Cycle

Ecological impact pathway of purine-based kinase inhibitors when improperly discharged.

By treating N-Benzyl-9-cyclohexyl-9H-purin-6-amine with the rigorous segregation and incineration protocols outlined above, laboratories actively prevent the introduction of potent biologically active molecules into the environment. Trust in laboratory safety is built on understanding the "why" behind the "what," ensuring that scientific advancement does not come at an ecological cost.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-9-cyclohexyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.